2-Benzoylbenzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
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Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
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Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
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| Record name | 2-Benzoylbenzoic acid | |
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| Record name | Benzoylbenzoic acid | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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| Record name | Benzoic acid, 2-benzoyl- | |
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| Record name | Benzoic acid, 2-benzoyl- | |
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| Record name | 2-benzoylbenzoic acid | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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| Record name | 2-BENZOYLBENZOIC ACID | |
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Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
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Foundational & Exploratory
2-Benzoylbenzoic acid chemical properties and structure
An In-depth Technical Guide on 2-Benzoylbenzoic Acid: Chemical Properties and Structure
Introduction
This compound, also known by synonyms such as o-benzoylbenzoic acid and 2-carboxybenzophenone, is an organic compound with the chemical formula C₁₄H₁₀O₃.[1][2][3] It presents as a white to off-white crystalline solid.[1][4] This bifunctional molecule, containing both a carboxylic acid and a ketone functional group, serves as a crucial intermediate and building block in various fields of chemical synthesis. Its applications range from the production of dyes and high-performance polymers to its use as a photoinitiator in UV-curable coatings.[1][5] Furthermore, its structural scaffold is of significant interest to researchers and drug development professionals for synthesizing novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential inhibitors of enzymes like bacterial RNA polymerase.[5][6]
Chemical Structure
This compound consists of a benzoic acid molecule substituted at the ortho (2-position) with a benzoyl group.[1] The molecule's structure, featuring two aromatic rings, contributes to its stability and reactivity.[7]
Key Structural Identifiers:
-
IUPAC Name: this compound[8]
-
SMILES: O=C(O)c1ccccc1C(=O)c2ccccc2[9]
-
InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N[1]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is characterized as a weak acid due to its carboxylic acid group.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, acetone, and hot benzene (B151609).[1][7][10]
| Property | Value | Reference |
| Molecular Weight | 226.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 126-129 °C | [8] |
| Boiling Point | 395.30 °C | [7] |
| Density | ~1.29 g/cm³ | [7] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, hot benzene | [1][7][10] |
| pKa | Data not consistently available | |
| LogP | 2.6158 | [9] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Spectral Data Type | Key Features | Reference |
| UV-Vis Absorption | λmax at 234 nm and 278 nm (in phosphoric acid-phosphoric anhydride) | [8] |
| Infrared (IR) | Characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) groups. | [8] |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with its molecular weight. | [8] |
| ¹H NMR | Spectrum consistent with the aromatic protons of the two benzene rings and the acidic proton of the carboxylic group. | [11] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][5][6]
Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a condenser and a gas trap, add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.[12] Cool the flask in an ice bath until the benzene begins to crystallize.[12]
-
Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride to the cooled mixture.[12]
-
Initiation and Reaction: Remove the flask from the ice bath and warm gently by hand to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas.[12] If the reaction becomes too vigorous, moderate it by returning the flask to the ice bath.[12] Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30 minutes to ensure the reaction goes to completion.[6]
-
Hydrolysis: After cooling, cautiously add water dropwise to the reaction mixture to hydrolyze the aluminum chloride complex.[4] Subsequently, add 20 ml of water followed by 25 ml of concentrated hydrochloric acid to dissolve the aluminum salts.[4]
-
Work-up: Remove the excess benzene via steam distillation.[12] The crude this compound will be left as an oily solid.[12]
Caption: A workflow diagram illustrating the synthesis of this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.[2]
-
Induce Crystallization: Add petroleum ether to the hot solution until a slight turbidity is observed, which indicates the saturation point.[2]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2][12]
-
Filtration and Drying: Collect the colorless crystals by suction filtration.[12] Dry the purified product in a vacuum oven at 80°C.[2] The melting point of the pure anhydrous acid is 127-128°C.[12]
Applications in Research and Drug Development
This compound is a versatile scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: It serves as a key starting material for the synthesis of various pharmaceutical compounds, including NSAIDs and the selective P2X purinergic agonist, BzATP Triethylammonium Salt.[2][5]
-
Drug Discovery Scaffold: The benzophenone (B1666685) core is a common motif in drug discovery. Derivatives of this compound have been investigated for various biological activities. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can lead to potent inhibitors of targets like bacterial RNA polymerase (RNAP) and thymidylate synthase (TS).[6] For instance, adding electron-withdrawing groups to the benzoic acid ring has been shown to enhance antimicrobial activity.[6]
-
Photoinitiators: Due to its ability to absorb UV light, it is used as a photoinitiator to facilitate polymerization in the manufacturing of UV-cured coatings and adhesives.[1][5]
-
Dye Synthesis: It is a precursor for the manufacture of anthraquinone (B42736) and its derivatives, which are important dyes.[4]
Caption: Logical relationships of this compound as a versatile scaffold.
Caption: Diagram of Structure-Activity Relationship (SAR) for derivatives.
References
- 1. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 85-52-9 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. guidechem.com [guidechem.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. This compound | 85-52-9 | Benchchem [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. This compound [chembk.com]
- 11. biocrick.com [biocrick.com]
- 12. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to 2-Benzoylbenzoic Acid (CAS 85-52-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of 2-Benzoylbenzoic acid (CAS 85-52-9). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, offering a quick reference for laboratory use and theoretical modeling.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 85-52-9 | |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white or pale yellow crystalline powder/solid. | |
| Melting Point | 126-129 °C | |
| Boiling Point | 257-265 °C | |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and hot benzene (B151609). | |
| Density | ~1.2-1.29 g/cm³ | |
| pKa | 3.54 at 25 °C |
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons and a characteristic broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon (ketone), and a carboxyl carbon. |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (ketone and carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
This compound is primarily synthesized via a Friedel-Crafts acylation reaction. Below are detailed protocols for its synthesis and subsequent analysis.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines the laboratory-scale synthesis of this compound from phthalic anhydride (B1165640) and benzene.
Reagents and Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Activated carbon
-
Water
-
Ice
-
Round-bottom flask, condenser, heating mantle/water bath, separatory funnel, beakers, filtration apparatus
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 15g of phthalic anhydride and 75 ml of thiophene-free benzene. Cool the mixture in an ice bath until the benzene begins to crystallize.
-
Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride to the cooled mixture. Immediately connect a condenser with a gas trap.
-
Initiation and Reaction: Gently warm the flask by hand to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. If the reaction becomes too vigorous, cool the flask in the ice bath. Once the initial vigorous reaction subsides, heat the mixture gently for approximately one hour to ensure the reaction goes to completion.
-
Hydrolysis: After cooling, cautiously add water dropwise to decompose the aluminum chloride complex. Once the vigorous reaction ceases, add approximately 20 ml of water followed by 25 ml of concentrated hydrochloric acid to dissolve the aluminum salts. The product may separate as an oil that solidifies upon cooling and stirring.
-
Purification:
-
Decant the aqueous layer and dissolve the crude product in a 10% sodium carbonate solution.
-
Heat the solution and add activated carbon for decolorization.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product. The hydrated form melts at around 95°C. Recrystallization from a suitable solvent like benzene can be performed for further purification to yield the anhydrous form.
dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Synthesis Workflow: this compound", labelloc=t, fontsize=16, fontname="Roboto,Arial,sans-serif", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Roboto,Arial,sans-serif", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto,Arial,sans-serif", color="#4285F4", arrowhead=normal];
} caption: "Synthesis Workflow for this compound"
Spectroscopic Analysis Protocols
Objective: To confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the dry crystalline sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: The instrument's software will automatically generate the final transmittance or absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.
Applications and Significance
This compound is a versatile intermediate in organic synthesis with numerous applications across various industries.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Applications of this compound", labelloc=t, fontsize=16, fontname="Roboto,Arial,sans-serif", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Roboto,Arial,sans-serif", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto,Arial,sans-serif", color="#4285F4", arrowhead=normal];
} caption: "Key Application Pathways of this compound"
-
Dye Manufacturing: It is a primary raw material for producing anthraquinone (B42736) and its derivatives, which are crucial in the manufacturing of various dyes.
-
Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including some non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.
-
Polymer Chemistry: It is used as a monomer in the production of high-performance polymers and as a UV stabilizer to protect materials from degradation by ultraviolet light.
-
Photoinitiators: Due to its ability to absorb UV light, this compound and its derivatives are employed as photoinitiators in UV-curable coatings and adhesives.
-
Research and Development: It is used in the synthesis of specialized biochemical reagents, such as BzATP Triethylammonium Salt, a selective P2X purinergic agonist used in pharmacological research.
Safety and Handling
This compound is considered moderately toxic and can cause skin, eye, and respiratory system irritation.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The oral LD50 in rats is reported as 4600 mg/kg.
This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For further detailed information, consulting the cited literature and safety data sheets is recommended.
An In-depth Technical Guide to the Physical Properties of 2-Carboxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Carboxybenzophenone (CAS No: 85-52-9). An essential intermediate in the synthesis of dyes and pharmaceuticals, a thorough understanding of its characteristics is crucial for its application in research and development.[1][2][3] This document details its solubility, thermal properties, and spectral data, supported by experimental protocols and workflow visualizations.
Core Physical and Chemical Properties
2-Carboxybenzophenone, also known as 2-Benzoylbenzoic acid, is an organic compound that appears as a white to off-white or slightly beige crystalline powder.[1][2][4][5][6] Structurally, it consists of a benzoyl group attached to a benzoic acid.[7] The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-Carboxybenzophenone, o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid | [1][6][8] |
| CAS Number | 85-52-9 | [1][2][9] |
| Molecular Formula | C₁₄H₁₀O₃ | [1][2][10] |
| Molecular Weight | 226.23 g/mol | [1][2][8] |
| Appearance | White to off-white crystalline powder; Triclinic or oblique needles | [1][2][6][8] |
| Melting Point | 126-129 °C | [1][8] |
| Boiling Point | 257-265 °C (literature value) | [1][4][11] |
| Density | ~1.20-1.29 g/cm³ (estimate) | [1][4][7] |
| Water Solubility | 284 mg/L (at 20 °C) | [1][4] |
| pKa | 3.54 (at 25 °C) | [1][4][9] |
| LogP (Octanol-Water) | 1.4 (at 35 °C) / 2.3 (XLogP3) | [4][8] |
| Flash Point | 257 °C | [1][4][11] |
| Vapor Pressure | 2.17 x 10⁻⁸ mmHg (at 25 °C) | [1] |
Solubility Profile
The solubility of 2-Carboxybenzophenone is a critical parameter for its use in synthesis and formulation.
-
Aqueous Solubility : It is sparingly soluble in water, with a reported value of 284 mg/L at 20°C.[1][4]
-
Organic Solvent Solubility : It demonstrates good solubility in various organic solvents, including ethanol, ether, acetone, and hot benzene.[1][5][7] It is reported as slightly soluble in chloroform (B151607) and methanol.[1][4]
-
Influence of pH : As a carboxylic acid with a pKa of 3.54, its solubility is highly dependent on pH.[1][4][7][9] In basic solutions (pH > pKa), it deprotonates to form the carboxylate salt, which is significantly more soluble in aqueous media.[7][12]
-
Influence of Temperature : For many organic solvents, increasing the temperature enhances the solubility of 2-Carboxybenzophenone.[7]
Spectral Data
The spectral characteristics are fundamental for the identification and quantification of the compound.
| Spectral Data Type | Key Characteristics | Source(s) |
| UV-Vis | λmax: 234 nm (log ε = 4.05), 278 nm (log ε = 4.08) in phosphoric acid-phosphoric anhydride (B1165640) | [8] |
| ¹H NMR & ¹³C NMR | Spectra available in public databases. | [8][11][13] |
| Infrared (IR) | Spectra available in public databases (e.g., NIST, PubChem). | [8][11][14] |
| Mass Spectrometry (MS) | Electron ionization (EI) and MS/MS data are available. | [8][15] |
Experimental Protocols & Workflows
This section details the methodologies for the synthesis, purification, and analysis of key physical properties of 2-Carboxybenzophenone.
2-Carboxybenzophenone is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and benzene, using aluminum trichloride (B1173362) as a catalyst, followed by hydrolysis.[1][2] Purification can be achieved through recrystallization or sublimation.[4]
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[16][17]
Protocol:
-
Preparation : Prepare a series of vials containing the desired solvent (e.g., water, pH-adjusted buffers, ethanol).
-
Addition of Solute : Add an excess amount of 2-Carboxybenzophenone to each vial to ensure a saturated solution is formed. The solid should be visibly present in the suspension.
-
Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 37 ± 1 °C for physiological relevance) for a sufficient period (typically 24-72 hours) to reach equilibrium.[17][18]
-
Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[16]
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Filtration : Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particulates. Pre-rinse the filter with the solution to prevent analyte adsorption.[16]
-
Quantification : Analyze the concentration of 2-Carboxybenzophenone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, by comparing the response to a standard calibration curve.[16]
The melting point is a key indicator of purity. The capillary method is a standard and reliable technique.
Protocol:
-
Sample Preparation : Ensure the 2-Carboxybenzophenone sample is completely dry and finely powdered.
-
Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the loaded capillary tube into a melting point apparatus.
-
Heating : Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (126-129 °C).
-
Measurement : Decrease the heating rate to 1-2 °C per minute and observe the sample.
-
Record Range : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
References
- 1. 2-Carboxybenzophenone [chembk.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. haihangchem.com [haihangchem.com]
- 4. This compound | 85-52-9 [chemicalbook.com]
- 5. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 11. guidechem.com [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound(85-52-9) 1H NMR spectrum [chemicalbook.com]
- 14. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 15. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- 17. scielo.br [scielo.br]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide on the Solubility of 2-Benzoylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-benzoylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental framework for determining the solubility of this compound. This framework is designed to enable researchers to generate precise and reliable solubility data in their own laboratory settings.
Introduction to this compound
This compound (2-BBA) is a white crystalline solid with the chemical formula C₁₄H₁₀O₃.[1][2][3] It is a bifunctional molecule containing both a carboxylic acid and a ketone functional group. This structure contributes to its utility as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and as a photoinitiator in polymer chemistry.[1][2] Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction optimization, purification, and formulation development.
Solubility of this compound: A Qualitative and Quantitative Overview
Table 1: Summary of this compound Solubility
| Solvent | Solubility Description | Quantitative Data (at specified temperature) |
| Ethanol | Soluble[1][2] | Data not available |
| Acetone | Soluble[1][2] | Data not available |
| Diethyl Ether | Very Soluble[4] | Data not available |
| Benzene | Soluble (especially when hot)[4] | Data not available |
| Chloroform | Slightly Soluble[5] | Data not available |
| Methanol | Slightly Soluble[5] | Data not available |
| Water | Sparingly Soluble[2][3] | 284 mg/L at 20°C[5] |
Experimental Protocols for Determining Solubility
To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound. Three common and reliable methods are described: the gravimetric method, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
The gravimetric method is a straightforward and cost-effective technique for determining solubility.[6][7][8][9] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.
-
Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in an oven.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[10][11][12] It relies on measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the gravimetric method.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Saturated Solution:
-
Prepare a diluted sample of the saturated supernatant (obtained as in step 2 of the gravimetric method) so that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[13][14][15]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the gravimetric method.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.
-
Prepare a series of standard solutions by serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis of Saturated Solution:
-
Dilute a known volume of the filtered saturated supernatant with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its qualitative solubility profile indicates good solubility in common organic solvents like ethanol, acetone, and ether. For researchers and professionals requiring precise solubility data, the detailed experimental protocols provided in this guide for gravimetric, UV-Vis spectrophotometric, and HPLC analysis offer robust frameworks for generating this critical information. The provided workflow diagram serves as a clear visual guide for implementing these methodologies. The generation of such data will undoubtedly facilitate the continued use and optimization of this compound in its various industrial and research applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound BP EP USP CAS 85-52-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 85-52-9 [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Melting Point of Anhydrous 2-Benzoylbenzoic Acid
This technical guide provides a comprehensive overview of the melting point of anhydrous this compound, a critical physical property for its identification, purity assessment, and application in various scientific fields, including drug development.
Introduction to this compound
This compound (C₁₄H₁₀O₃), also known as benzophenone-2-carboxylic acid, is a white to off-white crystalline solid.[1] It serves as a significant intermediate in the synthesis of dyes and pharmaceuticals.[2] The compound's structure, featuring a benzoyl group attached to a benzoic acid framework, results in its acidic properties and specific physical characteristics.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[1][3]
A key consideration for this compound is its existence in both anhydrous and hydrated forms. When precipitated from water, this compound can form a monohydrate, which exhibits a different melting point than the anhydrous form.[4][5] The anhydrous form is the subject of this guide.
Melting Point Data for Anhydrous this compound
The melting point of a crystalline solid is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. The melting point of anhydrous this compound has been reported in various sources, as summarized in the table below.
| Melting Point Range (°C) | Melting Point Range (°F) | Source |
| 126 - 129 °C | 259 - 264 °F | Sigma-Aldrich[6][7], ChemicalBook[8] |
| 126 - 130 °C | 258.8 - 266 °F | Thermo Fisher Scientific[9], Fisher Scientific[10] |
| 127 - 129 °C | 260.6 - 264.2 °F | PubChem (from Handbook of Chemistry and Physics)[11] |
| 127 - 128 °C | 260.6 - 262.4 °F | PrepChem.com[5] |
| 128 °C | 262.4 °F | ChemicalBook[12] |
| 126.5 °C | 259.7 °F | Solubility of Things[3] |
Note: The hydrated form of this compound has a significantly lower melting point, reported to be around 93.4 °C or 95°C.[4][11]
Experimental Protocol for Melting Point Determination
The following is a generalized experimental protocol for determining the melting point of anhydrous this compound. This procedure assumes the use of a standard capillary melting point apparatus.
Objective: To accurately determine the melting point range of a sample of anhydrous this compound.
Materials and Equipment:
-
Anhydrous this compound sample (previously dried to ensure no hydrate (B1144303) is present)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry to avoid inaccuracies due to the presence of the lower-melting hydrated form. This can be achieved by drying the sample in a vacuum oven.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the substance.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long glass tube onto a hard surface to facilitate packing.
-
The packed sample should be approximately 2-3 mm high.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, around 120 °C).
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Continue to observe the sample and record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.
-
The recorded melting point should be expressed as a range (e.g., 126.5 - 128.0 °C).
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
It is good practice to perform at least two measurements to ensure reproducibility.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of anhydrous this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 邻苯甲酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
2-Benzoylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 2-Benzoylbenzoic Acid
Introduction
This compound, also known by synonyms such as benzophenone-2-carboxylic acid and o-carboxybenzophenone, is an organic compound with significant applications in organic synthesis and industrial chemistry.[1][2] It is characterized by a benzoyl group attached to a benzoic acid framework.[1][3] This white to off-white crystalline solid serves as a crucial intermediate in the production of dyes, pharmaceuticals, and high-performance polymers.[1][3] Its photochemical properties also make it valuable as a photoinitiator in UV-curing applications.[1][3]
Physicochemical Properties
This compound is a white crystalline powder.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, ether, and acetone.[1][4][5] When crystallized from water, it can form a monohydrate with a melting point of 95°C.[6] The anhydrous form has a melting point in the range of 126-129°C.[7][8]
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀O₃ | [2][7][9][10] |
| Molecular Weight | 226.23 g/mol | [5][7][9][10] |
| CAS Number | 85-52-9 | [2][9][10] |
| Appearance | White to off-white crystalline solid/powder | [1][4][6] |
| Melting Point | 126-129 °C (anhydrous) | [7][8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, and hot benzene (B151609).[1][4][5][6] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][11]
Experimental Protocol: Friedel-Crafts Acylation
Reagents:
-
Phthalic anhydride (5 g)
-
Benzene (25 mL)
-
Anhydrous aluminum chloride (10 g)
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Activated carbon
-
Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser and a gas trap, add 5 g of phthalic anhydride, 25 mL of benzene, and 10 g of anhydrous aluminum chloride.[6]
-
Gently warm the mixture using a water bath to initiate the reaction. The reaction is exothermic and will evolve hydrogen chloride gas.[6][11] Maintain the reaction for approximately one hour.[6]
-
After the reaction is complete, cool the flask and cautiously add a small amount of water dropwise to decompose the excess aluminum chloride.[6] Once the initial vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the resulting aluminum salts.[6]
-
Remove the unreacted benzene via distillation.[6]
-
Cool the remaining mixture and collect the crude product by filtration.[6]
-
To purify, dissolve the crude product in approximately 150 mL of warm water and add sodium carbonate until the solution is alkaline.[6] Add activated carbon for decolorization and heat the solution to boiling.[6]
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.[6]
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the this compound. Stirring may be required to induce crystallization.[6]
-
Collect the purified product by filtration and dry it. The final product is typically the hydrated form of this compound.[6]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with several applications relevant to researchers and drug development professionals:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Dye Manufacturing: It is a major raw material for anthraquinone (B42736) dyes.[6]
-
Photoinitiators: Due to its ability to absorb UV light, it and its derivatives are used as photoinitiators in the polymerization of UV-cured coatings and adhesives.[1][3]
-
Organic Electronics: There is ongoing research into the use of this compound and its derivatives in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, due to their light-absorbing and charge-transporting properties.[3]
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for the analysis of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (such as phosphoric or formic acid) can be employed for its separation and quantification.[12] This method is scalable and can be adapted for the isolation of impurities in preparative separation.[12]
References
- 1. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 3. exsyncorp.com [exsyncorp.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 85-52-9 | FB38104 | Biosynth [biosynth.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 85-52-9 [chemicalbook.com]
- 8. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 85-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 85-52-9 | Benchchem [benchchem.com]
- 12. Benzoic acid, 2-benzoyl- | SIELC Technologies [sielc.com]
The Predominant Historical Synthesis: Friedel-Crafts Acylation
An In-depth Technical Guide to the Historical Synthesis of o-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core historical methods for the synthesis of o-benzoylbenzoic acid, a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document focuses on the predominant historical method, the Friedel-Crafts acylation, and explores its evolution with various catalytic systems. Detailed experimental protocols, comparative quantitative data, and process visualizations are provided to offer a thorough understanding of these synthetic pathways.
The most significant and widely documented historical method for synthesizing o-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction has been the cornerstone of industrial production, primarily for the subsequent synthesis of anthraquinone.[1][3] The reaction involves the formation of an acylium ion from phthalic anhydride, facilitated by a Lewis acid catalyst, which then attacks the benzene ring.[2][4]
The general mechanism involves the Lewis acid catalyst activating the phthalic anhydride, making it a potent electrophile. This electrophile then attacks the benzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the product.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Classic Synthesis using Anhydrous Aluminum Chloride (AlCl₃)
The traditional and industrially established method utilizes anhydrous aluminum chloride as the Lewis acid catalyst.[1][3] This process is known for its effectiveness but requires significant amounts of the catalyst, which cannot be easily recovered and generates substantial waste during aqueous workup.[5]
Detailed Experimental Protocol (AlCl₃ Catalyst):
-
Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser. The top of the condenser is connected to a trap (e.g., a suction flask with water) to capture the evolved hydrogen chloride gas.
-
Reactant Charging: 15 grams of phthalic anhydride and 75 mL of thiophene-free benzene are added to the flask.
-
Cooling and Catalyst Addition: The flask is cooled in an ice bath until the benzene begins to crystallize. 30 grams of anhydrous aluminum chloride are then added.
-
Reaction Initiation and Reflux: The flask is connected to the condenser and trap, shaken well, and gently warmed. If the reaction becomes too vigorous, it is immediately cooled with the ice bath. The mixture is heated to a gentle reflux and maintained for 30 minutes with stirring.
-
Workup - Decomposition: The flask is cooled thoroughly in an ice bath. The aluminum compound is decomposed by the cautious, dropwise addition of ice and water, followed by approximately 20 mL of concentrated hydrochloric acid.
-
Workup - Benzene Removal: The excess benzene is removed by steam distillation.
-
Purification - Isolation of Sodium Salt: The remaining mixture is treated with a 10% sodium carbonate solution until all solid material, except for aluminum hydroxide, dissolves. The solution is then cooled, treated with activated charcoal, and filtered.
-
Purification - Precipitation and Crystallization: The filtrate, containing the sodium salt of o-benzoylbenzoic acid, is cautiously neutralized with hydrochloric acid, causing the product to precipitate (initially as an oil that solidifies on stirring and cooling). The crude product is collected and can be further purified by recrystallization from a benzene-ligroin mixture to yield colorless crystals. A yield of 74-88% is typically reported for this procedure.
Evolved & Alternative Catalytic Systems
Over time, research has focused on developing more efficient and environmentally benign catalysts to overcome the drawbacks of the traditional AlCl₃ process.
HF/BF₃ Catalysis: An alternative historical approach involves using a combination of hydrogen fluoride (B91410) and boron trifluoride. This method operates under high pressure but offers a different catalytic profile.
Detailed Experimental Protocol (HF/BF₃ Catalyst):
-
Reactant Charging: A stainless steel autoclave is charged with 7.4 g of phthalic anhydride and 3.9 g of benzene at ambient temperature.
-
Catalyst Introduction: The autoclave is cooled with liquid nitrogen, and 10 g of HF and 37.4 g of BF₃ are introduced.
-
Reaction Conditions: The autoclave is heated to 20°C, raising the pressure to 47 bars. The temperature is maintained for 15 minutes.
-
Catalyst Recovery and Workup: The product is degassed under reduced pressure to recover the catalyst. The remaining crude product is washed with cold water.
-
Purification: The crude product is purified by extraction with boiling water followed by crystallization upon cooling. This method yields approximately 10 g of crude product with a chemical yield of 66%.[6]
Ionic Liquid Catalysis: More recent developments have introduced ionic liquids, particularly chloroaluminate-based ones, as highly active and recyclable catalysts. These "green" catalysts operate under milder conditions and can provide excellent yields, often exceeding 90%.[5][7]
Detailed Experimental Protocol (Ionic Liquid Catalyst):
-
Reaction Setup: Under a nitrogen atmosphere, a three-necked flask is charged with 0.06 mol of benzene, 0.02 mol of phthalic anhydride, and 0.06 mol of [Emim]Cl-2.5AlCl₃ ionic liquid.
-
Reaction Conditions: The mixture is stirred under reflux conditions at 50°C for 4 hours.
-
Product Extraction: After the reaction, the mixture is allowed to stand, and any remaining benzene is removed. The product is then extracted from the ionic liquid phase using a suitable solvent (e.g., a 2:1 mixture of n-heptane and ethyl acetate).
-
Isolation and Catalyst Recycling: The extractant phase, containing the product, is subjected to reduced pressure distillation to yield the solid o-benzoylbenzoic acid. The ionic liquid phase can be dried under vacuum and reused. This specific protocol reports a high yield of 93.4%.[5]
Caption: Typical experimental workflow for AlCl₃ synthesis.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data from the various Friedel-Crafts acylation methods described.
| Catalyst System | Benzene (molar eq.) | Phthalic Anhydride (molar eq.) | Catalyst (molar eq.) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Anhydrous AlCl₃ | ~17 | 1 | ~2.1 | Reflux (~80°C) | 0.5 | 74-88% | - |
| HF / BF₃ | ~1 | 1 | N/A (by weight) | 20 | 0.25 | 66% (crude) | [6] |
| [Emim]Cl-2.5AlCl₃ | 3 | 1 | 3 | 50 | 4 | 93.4% | [5] |
| [Emim]Br-AlCl₃ | 3 | 1 | ~3.3 (by weight) | 30 | 3 | 88.4% | [8][9] |
| DMA-2AlCl₃ | 10 | 1 | 2 | 40 | 5 | 98.2% | [7] |
| Phosphotungstic Acid | ~13 (by volume) | 1 | ~0.2 (by weight) | 130 | 2 | 7.6% | [8][9] |
Other Potential Historical Synthesis Routes
While Friedel-Crafts acylation is the dominant method, other chemical transformations have been explored, though they are less common in historical literature for the direct synthesis of o-benzoylbenzoic acid.
Oxidation of o-Benzyltoluene
The oxidation of the methylene (B1212753) bridge in o-benzyltoluene presents a theoretical route to o-benzoylbenzoic acid. This would involve a selective oxidation of the benzylic carbon. While persulphate oxidation of related compounds has been studied, detailed historical protocols for this specific transformation are not well-documented, suggesting it was not a primary synthetic pathway compared to the Friedel-Crafts reaction.[10] The industrial oxidation of toluene (B28343) typically yields benzoic acid, not o-benzoylbenzoic acid.[11][12]
Conclusion
The historical synthesis of o-benzoylbenzoic acid is fundamentally rooted in the Friedel-Crafts acylation of benzene and phthalic anhydride. The classic method using anhydrous aluminum chloride, while effective, has significant environmental and process-related drawbacks. This has driven the evolution of the synthesis towards more advanced catalytic systems, such as high-pressure HF/BF₃ and, more recently, highly efficient and recyclable ionic liquids that offer milder reaction conditions and significantly higher yields. These advancements reflect a broader trend in chemical synthesis towards developing more sustainable and efficient manufacturing processes.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. datapdf.com [datapdf.com]
- 4. 0 Anhyo AICI₁₂ | Filo [askfilo.com]
- 5. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. syxbsyjg.com [syxbsyjg.com]
- 8. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 9. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
Introduction
2-Benzoylbenzoic acid is a pivotal organic intermediate, widely utilized in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[1] Its molecular structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for various chemical transformations. The most common and historically significant method for its industrial production is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This process is a classic example of electrophilic aromatic substitution.[2]
This document provides a detailed protocol for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development. It includes a comprehensive experimental workflow, a summary of quantitative data, and a description of the reaction mechanism.
Reaction and Mechanism
The Friedel-Crafts acylation proceeds by activating phthalic anhydride with aluminum chloride to form a potent electrophilic acylium ion intermediate. This electrophile is then attacked by the nucleophilic π-system of the benzene ring. The subsequent workup with acid hydrolyzes the aluminum complex to yield the final product, this compound.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Phthalic Anhydride (C₈H₄O₃)
-
Thiophene-free Benzene (C₆H₆)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate Solution (Na₂CO₃)
-
Activated Charcoal
-
Ligroin (Petroleum Ether)
-
Ice
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Gas trap for HCl
-
Ice bath
-
Heating mantle or water bath
-
Steam distillation apparatus
-
Separatory funnel
-
Suction filtration apparatus (Büchner funnel and flask)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.[3] Equip the flask with a reflux condenser connected to a gas trap to absorb the hydrogen chloride gas that will evolve.[3]
-
Initiation: Cool the flask in an ice bath until the benzene begins to crystallize.[3] Cautiously add 30 g of anhydrous aluminum chloride in portions while shaking the flask.[3]
-
Reaction: Remove the flask from the ice bath. The reaction may start spontaneously, indicated by the evolution of HCl gas. If not, warm the flask gently with your hand or a warm water bath to initiate.[3] Be prepared to immerse the flask back into the ice bath to control the reaction if it becomes too vigorous.[3] Once the initial vigorous reaction subsides, heat the mixture gently for about one hour to complete the reaction.[4]
-
Hydrolysis and Work-up: After the reaction period, cool the flask in an ice bath. Very slowly, add crushed ice to the reaction mixture to decompose the aluminum chloride complex.[3] Once the vigorous reaction from the addition of ice ceases, add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[3][4]
-
Removal of Excess Benzene: Set up for steam distillation and remove the excess benzene.[3] The this compound will remain in the flask as an oily solid upon cooling.[3]
-
Purification:
-
Decant the aqueous layer containing aluminum chloride.[3]
-
To remove remaining aluminum impurities, dissolve the crude product in 75 mL of 10% sodium carbonate solution by gentle heating.[3]
-
Cool the solution in an ice bath, add 1 g of activated charcoal for decolorization, stir, and filter by suction.[3][4]
-
Transfer the filtrate to a large beaker and precipitate the product by cautiously adding concentrated hydrochloric acid until the solution is acidic.[3][4] The product may initially separate as an oil but will solidify upon stirring and cooling.[3] This yields the monohydrate form.[3]
-
-
Final Recrystallization (Anhydrous Form):
-
Transfer the moist, crude product to a flask with 125 mL of benzene and heat to dissolve.[3]
-
Use a separatory funnel to remove the lower aqueous layer.[3]
-
Dry the benzene solution, add 2-3 g of activated charcoal, boil for a few minutes, and filter hot.[3]
-
Concentrate the filtrate to a volume of 50-60 mL. Slowly add ligroin to the hot solution until a slight turbidity appears, which will induce crystallization.[3]
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]
-
Collect the colorless crystals by suction filtration and dry them. The expected yield is between 17-20 grams.[3]
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes key quantitative and physical data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [4][5] |
| Molecular Weight | 226.23 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Typical Yield | 74-88% | [3] |
| Melting Point (Anhydrous) | 126-129 °C | [5][7] |
| Melting Point (Monohydrate) | 94.5-95 °C | [3][4] |
| Solubility | Soluble in ethanol, ether, and hot benzene. | [4][7] |
| Boiling Point | 257-265 °C | [5] |
Spectroscopic Data:
-
IR, NMR, and Mass Spectrometry data are available for structural confirmation.[7][8]
-
UV Absorption Max: 234 nm, 278 nm (in phosphoric acid-phosphoric anhydride).[7]
Safety and Considerations
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive HCl gas. An appropriate gas trap (e.g., a suction flask with water) must be used.[3]
-
Reaction Vigor: The Friedel-Crafts acylation can be highly exothermic. Proper temperature control with an ice bath is crucial to prevent side reactions and ensure safety.[3]
-
Environmental Impact: The traditional use of stoichiometric amounts of AlCl₃ generates significant aluminum-containing aqueous waste, which presents environmental challenges.[2] Modern research focuses on developing reusable and more environmentally benign catalysts like ionic liquids or zeolites.[9][10][11]
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. This compound | 85-52-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound 98 85-52-9 [sigmaaldrich.com]
- 6. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Benzoylbenzoic Acid as a Precursor for Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 2-benzoylbenzoic acid as a fundamental precursor in the synthesis of anthraquinone (B42736) and its subsequent conversion into various classes of dyes. The information is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a key intermediate in the chemical industry, primarily serving as the direct precursor to anthraquinone, a core structure for a vast array of synthetic dyes and pigments. The synthesis involves an intramolecular cyclization of this compound, typically facilitated by a dehydrating agent. The resulting anthraquinone scaffold can then be functionalized through various reactions, such as sulfonation, nitration, and amination, to produce a wide spectrum of colored compounds. These anthraquinone-based dyes are highly valued for their brilliant colors and excellent lightfastness, finding applications as disperse dyes, vat dyes, and acid dyes.[1][2]
Synthesis of Anthraquinone from this compound
The primary application of this compound is its conversion to anthraquinone through an intramolecular Friedel-Crafts acylation, which involves a ring-closure reaction. This is typically achieved by heating in the presence of a strong dehydrating agent.
Experimental Protocols
Protocol 2.1.1: Synthesis of Anthraquinone using Concentrated Sulfuric Acid
This protocol describes the laboratory-scale synthesis of anthraquinone from this compound using concentrated sulfuric acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dilute sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask, carefully add 1 part of this compound to 10 parts of concentrated sulfuric acid.
-
Heat the mixture to 100°C for 1 hour with stirring.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled sulfuric acid solution slowly onto crushed ice with constant stirring.
-
The solid anthraquinone will precipitate out of the solution.
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
To remove any unreacted this compound, wash the crude product with a dilute sodium hydroxide solution.[3]
-
Wash again with water until the washings are neutral.
-
Dry the purified anthraquinone. A nearly quantitative yield based on the this compound can be obtained.[3]
Protocol 2.1.2: Synthesis of Anthraquinone using Fuming Sulfuric Acid (Oleum)
For industrial-scale production and in cases where a more potent dehydrating agent is required, fuming sulfuric acid (oleum) is often used.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Water and ice
Procedure:
-
In a suitable reaction vessel, heat 5 g of purified this compound with 50 g of fuming sulfuric acid (20% SO₃) at 100°C for 2 hours.[4]
-
After cooling, pour the reaction mixture onto 350 cm³ of water and ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain anthraquinone.[4]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Anthraquinone Synthesis
| Catalyst/Dehydrating Agent | Reactant | Temperature (°C) | Time (h) | Yield | Reference |
| Concentrated Sulfuric Acid | This compound | 100 | 1 | Essentially quantitative | [3] |
| Fuming Sulfuric Acid (20% SO₃) | This compound | 100 | 2 | High | [4] |
| H-beta Zeolite (modified) | 2-(4'-ethylbenzoyl) benzoic Acid | Not specified | Not specified | 96.7% conversion, 99.6% selectivity | [5] |
| HPW/SiO₂ | o-Benzoylbenzoic Acid | 220 | 2 | 99.6% | [6] |
| Acidic Ionic Liquid | o-Benzoylbenzoic Acid | 120-180 | 3-10 | 63.4-80.8% | [2] |
Visualization of Synthesis Pathway
Caption: Synthesis of Anthraquinone from this compound.
Application in the Synthesis of Anthraquinone Dyes
Anthraquinone itself is a pale yellow solid, but the introduction of various substituents onto its aromatic core leads to a wide range of vibrant and stable dyes.[7] Key intermediates in the synthesis of these dyes include 1-aminoanthraquinone (B167232) and 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid).
Synthesis of Key Intermediates
Protocol 3.1.1: Synthesis of 1-Aminoanthraquinone
1-Aminoanthraquinone is a crucial intermediate for many anthraquinone dyes. It can be synthesized from anthraquinone via sulfonation followed by amination, or nitration followed by reduction.[1]
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (Oleum)
-
Ammonia or Sodium hydrosulfide (B80085)
-
Water
Procedure (via Nitration and Reduction):
-
Nitrate anthraquinone to produce 1-nitroanthraquinone (B1630840).
-
A mixture of 1-nitroanthraquinone and water is prepared to form a slurry.
-
A solution of sodium hydrosulfide is added dropwise to the slurry while maintaining the temperature at 94-96°C.
-
The reaction is monitored until completion.
-
The resulting 1-aminoanthraquinone is obtained in high yield (e.g., 99.3%).[8]
Protocol 3.1.2: Synthesis of Bromamic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)
Bromamic acid is a versatile intermediate for producing a variety of blue and other colored dyes.[9]
Materials:
-
1-Aminoanthraquinone
-
Oleum (SO₃-containing sulfuric acid)
-
Bromine
-
Sodium chloride
-
Sodium hydroxide
Procedure ("One-Pot" Oleum Method):
-
Dissolve 1-aminoanthraquinone in oleum at a temperature between 90°C and 150°C to achieve sulfonation.[10]
-
Cool the reaction mixture to 60-100°C.
-
Add at least 0.5 molar equivalent of bromine to the sulfonated mixture.[10]
-
After the bromination is complete, the reaction mixture is cooled and poured into ice water containing sodium chloride to precipitate the product.[11]
-
The precipitate is filtered and can be converted to its sodium salt by treatment with sodium hydroxide.[11]
Synthesis of Anthraquinone Dyes
Protocol 3.2.1: Synthesis of a Disperse Blue Dye from Bromamic Acid
This protocol outlines the synthesis of a blue disperse dye by reacting bromamic acid with an amine.
Materials:
-
Bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)
-
An appropriate amine (e.g., 2-aminoethanol)
-
Sodium hydrogen carbonate
-
Copper(II) sulfate (B86663)
-
Iron(II) sulfate
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve 0.01 mol of bromamic acid in 40 mL of hot water (70-80°C).[12]
-
Add 0.015 mol of the amine and 0.02 mol of sodium hydrogen carbonate.[12]
-
Add catalytic amounts of copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g).[12]
-
Heat the mixture to 90°C and stir for 4 hours.[12]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dye.
-
Filter the precipitate and wash with a 20% aqueous sodium chloride solution.[12]
-
The crude product can be further purified by recrystallization. A high yield (e.g., 96% for the reaction with 2-aminoethanol) can be achieved.[12]
Protocol 3.2.2: Synthesis of Alizarin (Mordant Red 11)
Alizarin is a classic mordant dye that can be synthesized from anthraquinone.
Materials:
-
Anthraquinone
-
Concentrated sulfuric acid
-
Sodium hydroxide
Procedure:
-
Sulfonate anthraquinone with concentrated sulfuric acid at a high temperature to produce anthraquinone-β-sulfonic acid.[3]
-
Fuse the anthraquinone-β-sulfonic acid with caustic soda (sodium hydroxide) to yield alizarin.[3]
Data Presentation
Table 2: Yields of Representative Anthraquinone Dye Intermediates and Dyes
| Product | Starting Material | Key Reagents | Yield | Reference |
| 1-Aminoanthraquinone | 1-Nitroanthraquinone | Sodium hydrosulfide | 99.3% | [8] |
| 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | Bromamic acid | 2-Aminoethanol | 96% | [12] |
| Bromaminic acid sodium salt | 1-Aminoanthraquinone | Chlorosulfonic acid, Bromine | >90% (isolated) | [9] |
| 2-Ethylanthraquinone | 2-Ethyl benzoyl benzoic acid | Beta zeolite | 82% (isolated) | [13] |
Visualization of Dye Synthesis Pathways
Caption: Synthetic pathways from anthraquinone to key dye intermediates and final dye products.
Conclusion
This compound serves as a critical and versatile precursor for the synthesis of anthraquinone, which in turn is the foundational molecule for a wide array of commercially important dyes. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field, highlighting the key synthetic transformations and the versatility of this chemical scaffold. The development of more environmentally benign catalytic systems, such as zeolites and ionic liquids, for the cyclization of this compound represents a significant advancement towards greener chemical processes in the dye industry.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 3. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 4. journalajacr.com [journalajacr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1-Aminoanthraquinone synthesis - chemicalbook [chemicalbook.com]
- 9. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 10. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 11. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 12. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of 2-Benzoylbenzoic Acid as a Photoinitiator in UV Curing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylbenzoic acid is a versatile organic compound that finds application as a Type II photoinitiator in ultraviolet (UV) curing processes.[1][2] As a Type II photoinitiator, it requires the presence of a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary to initiate polymerization of monomers and oligomers upon exposure to UV light.[3][4] This process of photopolymerization is a rapid, solvent-free method for curing coatings, inks, adhesives, and other materials, offering significant advantages in various industrial and research applications.[2][5] This document provides detailed application notes and protocols for the use of this compound as a photoinitiator in UV curing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₀O₃ | [5] |
| Molecular Weight | 226.23 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 127-129 °C | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][7] |
| UV Absorption Maxima (λmax) | 234 nm, 278 nm | [6] |
Mechanism of Photoinitiation
The photoinitiation process using the this compound/amine system involves a bimolecular reaction. Upon absorption of UV radiation, this compound is excited from its ground state to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet excited state. This excited triplet state of this compound abstracts a hydrogen atom from the amine co-initiator. This hydrogen abstraction process generates a ketyl radical from the this compound and an aminoalkyl radical from the amine. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate (B77674) or other vinyl monomers in the formulation.
Experimental Protocols
Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a model clear UV-curable formulation using this compound as the photoinitiator and triethanolamine (B1662121) (TEOA) as the co-initiator.
Materials:
-
Epoxy Acrylate Oligomer (e.g., Bisphenol A based epoxy diacrylate)
-
Reactive Diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)
-
This compound (Photoinitiator)
-
Triethanolamine (TEOA) (Co-initiator)
Equipment:
-
Laboratory balance
-
Mixing vessel (amber glass to protect from UV light)
-
Mechanical stirrer or magnetic stirrer
-
Film applicator (e.g., barcoater)
-
Substrate (e.g., glass plates, metal panels)
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
Procedure:
-
Formulation Preparation:
-
In the amber mixing vessel, combine the epoxy acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Stir the mixture until a homogeneous blend is obtained.
-
Add this compound to the mixture at a concentration of 1-5% by weight of the total formulation. Stir until completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid premature polymerization.
-
Add triethanolamine (TEOA) to the mixture at a concentration of 2-5% by weight of the total formulation. Stir until fully incorporated.
-
-
Coating Application:
-
Apply the prepared formulation onto the desired substrate using a film applicator to achieve a uniform film thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Immediately place the coated substrate under the UV lamp.
-
Expose the coating to UV radiation. The required dose and intensity will depend on the lamp system, the film thickness, and the specific formulation. A typical starting point for a medium-pressure mercury lamp is a dose of 500-1000 mJ/cm².
-
Evaluation of Curing Performance
1. Tack-Free Time:
-
Immediately after UV exposure, gently touch the surface of the coating with a cotton ball. The tack-free time is the time at which no fibers from the cotton ball adhere to the surface.
2. Pendulum Hardness:
-
Measure the hardness of the cured film using a pendulum hardness tester (e.g., König or Persoz) according to ASTM D4366. The hardness is a measure of the crosslink density and cure completion.
3. Solvent Resistance:
-
Perform a methyl ethyl ketone (MEK) double rub test. Rub the surface of the cured coating with a cloth saturated in MEK. The number of double rubs required to break through the coating is an indication of the solvent resistance and degree of cure.
4. Adhesion:
-
Assess the adhesion of the cured coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.
Quantitative Data Summary
The following table summarizes typical formulation compositions and expected performance characteristics. Please note that these are starting point recommendations and optimization will be required for specific applications.
| Component | Concentration (% by weight) |
| Epoxy Acrylate Oligomer | 60 - 80 |
| Reactive Diluent (e.g., TPGDA) | 20 - 40 |
| This compound | 1 - 5 |
| Triethanolamine (TEOA) | 2 - 5 |
| Performance Parameter | Typical Value |
| Tack-Free Time | < 5 seconds |
| Pendulum Hardness (König) | > 100 seconds |
| MEK Double Rubs | > 100 |
| Adhesion (ASTM D3359) | 4B - 5B |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for developing and evaluating a UV-curable formulation using this compound.
Conclusion
This compound serves as an effective Type II photoinitiator for UV curing applications when used in conjunction with a suitable co-initiator. Its performance is dependent on the overall formulation, including the types and concentrations of oligomers, monomers, and the co-initiator, as well as the UV curing conditions. The protocols and data presented here provide a solid foundation for researchers and professionals to begin exploring the use of this compound in their specific UV curing applications. Further optimization of the formulation and curing parameters is recommended to achieve the desired final properties for any given application.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Benzoic acid, 2-benzoyl- [webbook.nist.gov]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 2-Benzoylbenzoic Acid as a Photolabile Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-benzoylbenzoic acid as a photolabile protecting group (PPG) for alcohols. This methodology allows for the masking of hydroxyl functional groups and their subsequent removal under specific UV light conditions, offering a high degree of control in multi-step syntheses.
Introduction
Photolabile protecting groups are essential tools in chemical synthesis, particularly in the fields of medicinal chemistry and drug development, where temporal and spatial control of functional group exposure is critical.[1] this compound serves as an effective PPG for primary and secondary alcohols.[2][3] Its photochemical reactivity is based on the well-established photochemistry of the benzophenone (B1666685) moiety.[2][4] Upon UV irradiation, the benzophenone core undergoes photoreduction, leading to the cleavage of the ester linkage and release of the free alcohol.[2][3]
Mechanism of Protection and Deprotection
The protection of an alcohol with this compound involves a standard esterification reaction. The subsequent photolytic deprotection is initiated by the absorption of UV light by the benzophenone chromophore, which promotes it to an excited state. In the presence of a hydrogen or electron donor, this leads to a cascade of reactions resulting in the release of the alcohol.[2][3][4]
Protection Reaction:
Caption: General scheme for the protection of alcohols.
Deprotection (Photolysis) Pathway:
Caption: Photolytic cleavage of the 2-benzoylbenzoyl group.
Quantitative Data Summary
| Alcohol Substrate | Protection Yield (%) | Deprotection Yield (%) | Reference |
| Cyclododecanol (Secondary) | 50 | High (not specified) | [2] |
| Primary Alcohols (General) | Not specified | High | [3] |
| Secondary Alcohols (General) | Not specified | High | [3] |
Note: "High yield" for deprotection is reported, suggesting yields are generally good, though specific percentages are not provided for a range of substrates.[3] Quantum yields for the photolysis of 2-benzoylbenzoate esters are not explicitly reported in the reviewed literature, but related benzophenone-based photolabile protecting groups have quantum yields in the range of 0.1 to 0.7.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the esterification of a primary alcohol with this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq), the primary alcohol (0.9 eq), and DMAP (0.2 eq) in anhydrous pyridine.
-
Add DCC (1.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partition the reaction mixture between 1 M HCl and EtOAc.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-benzoylbenzoate ester.
Protocol 2: Photolytic Deprotection of a 2-Benzoylbenzoate Ester
This protocol outlines the general procedure for the photochemical cleavage of the 2-benzoylbenzoyl protecting group.
Materials:
-
2-Benzoylbenzoate protected alcohol
-
2-Propanol (isopropyl alcohol)
-
Argon or Nitrogen gas
-
Medium-pressure mercury lamp (e.g., 450 W) or a suitable UV photoreactor
-
Pyrex reaction vessel
-
Solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-benzoylbenzoate protected alcohol in 2-propanol in a Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp at room temperature.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected alcohol.
Experimental Workflow Diagram
Caption: Experimental workflow for protection and deprotection.
Concluding Remarks
The 2-benzoylbenzoyl group is a valuable photolabile protecting group for alcohols, offering a reliable method for masking and subsequently revealing hydroxyl functionalities with high yields upon UV irradiation. The protocols provided herein offer a starting point for researchers to apply this methodology in their synthetic strategies. Further optimization of reaction conditions, particularly for the photolysis step (e.g., wavelength, irradiation time), may be necessary depending on the specific substrate and experimental setup.
References
Application Notes and Protocols for High-Performance Polymer Synthesis Using 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylbenzoic acid, a versatile aromatic carboxylic acid, serves as a valuable monomer in the synthesis of high-performance polymers. Its unique non-linear structure, featuring a benzophenone (B1666685) moiety, imparts desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, and increased UV resistance. These characteristics make polymers derived from this compound suitable for a range of advanced applications, from specialty films and coatings to matrices for drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyamides using this compound as a key monomer. The protocols are based on established solution polycondensation techniques, which are widely used for the preparation of aromatic polyamides.
Key Applications
Polymers derived from this compound are candidates for applications requiring:
-
High Thermal Stability: The rigid aromatic structure of the benzophenone unit contributes to high glass transition temperatures (Tg) and excellent thermal stability.
-
Enhanced Solubility: The kinked, non-linear structure of this compound disrupts polymer chain packing, often leading to improved solubility in organic solvents compared to polymers made from linear monomers. This facilitates processing and film casting.
-
UV Resistance: The benzophenone unit is a well-known UV absorber, and its incorporation into the polymer backbone can enhance the material's resistance to UV degradation.[1]
-
Film-Forming Ability: Polyamides synthesized from this compound can typically be cast into transparent and flexible films from their solutions.[1]
Data Presentation
The following table summarizes representative quantitative data for aromatic polyamides synthesized from a non-linear aromatic diacid (2,2'-bibenzoic acid), which is structurally analogous to this compound. This data provides an expected range of properties for polyamides derived from this compound.
| Polymer Name | Diamine Used | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C)² |
| Polyamide 1 | 4,4'-Oxydianiline (B41483) (ODA) | 1.2 | 250 | 480 |
| Polyamide 2 | 4,4'-Methylenedianiline (MDA) | 1.5 | 265 | 495 |
| Polyamide 3 | 4,4'-(9-Fluorenylidene)dianiline (FDA) | 1.8 | 306 | 510 |
| Polyamide 4 | 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA) | 1.1 | 285 | 505 |
¹ Measured in N,N-dimethylacetamide (DMAc) at a concentration of 0.5 g/dL at 30°C. ² Determined by thermogravimetric analysis (TGA) in air.
Disclaimer: The data presented in this table is based on aromatic polyamides synthesized from 2,2'-bibenzoic acid, a structurally similar non-linear diacid, as reported in scientific literature.[1] It is provided as a reasonable estimate for the properties of polyamides derived from this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of an aromatic polyamide via direct solution polycondensation of this compound with an aromatic diamine.
Materials and Equipment
-
Monomers:
-
This compound (>98% purity)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), >99% purity)
-
-
Reagents:
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
-
Solvents for Purification:
-
Water
-
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with a temperature controller
-
Beakers, funnels, and other standard laboratory glassware
-
Vacuum oven
-
Experimental Workflow for Polyamide Synthesis
Detailed Synthesis Protocol
-
Reactor Setup and Charging:
-
In a dry, 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 10 mmol, 2.26 g), an equimolar amount of the aromatic diamine (e.g., 10 mmol of 4,4'-oxydianiline, 2.00 g), anhydrous calcium chloride (e.g., 1.0 g), 40 mL of anhydrous NMP, and 5 mL of anhydrous pyridine.
-
-
Initiation of Polycondensation:
-
Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.
-
Once a homogeneous solution is obtained, add triphenyl phosphite (e.g., 10 mmol, 2.6 mL) to the flask.
-
-
Polymerization:
-
Heat the reaction mixture to 100-110°C using a heating mantle.
-
Maintain the temperature and continue stirring for 3 to 4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Pour the polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Collect the polymer by filtration.
-
Wash the collected polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
-
Structure-Property Relationship
The incorporation of this compound into a polymer backbone has a significant impact on the final properties of the material. The logical relationship between the monomer's structure and the polymer's characteristics is illustrated below.
Conclusion
This compound is a valuable monomer for the development of high-performance polymers with a unique combination of thermal stability, solubility, and UV resistance. The provided protocols offer a robust starting point for researchers to synthesize and explore novel polyamides and other polymers based on this versatile building block. The inherent properties of polymers derived from this compound make them attractive candidates for a variety of advanced applications in materials science and drug development.
References
Application Notes and Protocols for the Esterification of 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of methyl 2-benzoylbenzoate via the esterification of 2-benzoylbenzoic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed procedure.
Introduction
This compound and its ester derivatives are valuable intermediates in organic synthesis, including in the development of pharmaceuticals and dyes. The esterification of the carboxylic acid group is a fundamental transformation that allows for further molecular modifications. This protocol outlines the synthesis of methyl 2-benzoylbenzoate, a common derivative.
Reaction Principle
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] To achieve a high yield, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[2][3]
Overall Reaction:
C₆H₅COC₆H₄COOH + CH₃OH ⇌ C₆H₅COC₆H₄COOCH₃ + H₂O (this compound) + (Methanol) ⇌ (Methyl 2-benzoylbenzoate) + (Water)
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of methyl 2-benzoylbenzoate.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
Thin Layer Chromatography (TLC) plates and chamber
-
3.2. Experimental Procedure: Fischer Esterification
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound and a significant excess of methanol.[1][4]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[1][4]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of methanol (approximately 65°C).[1] Allow the reaction to proceed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing deionized water.[4]
-
Extract the aqueous layer with diethyl ether.[6]
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and then with brine.[1] Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.[2]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude methyl 2-benzoylbenzoate can be purified by silica (B1680970) gel column chromatography, typically using a solvent system such as ethyl acetate (B1210297) in hexane.[6] A reported yield for a similar purification is around 60%.[6]
Data Presentation
The following tables summarize the key quantitative data for the experimental procedure and the properties of the product.
Table 1: Reagents and Reaction Conditions
| Parameter | Value |
| This compound | 1.0 equivalent |
| Methanol | 10-20 equivalents (serves as solvent)[5] |
| Concentrated Sulfuric Acid | 0.1 equivalents[5] |
| Reaction Temperature | ~65°C (Reflux)[1] |
| Reaction Time | 1-10 hours (monitor by TLC)[5] |
| Product Information | |
| Product Name | Methyl 2-benzoylbenzoate[7] |
| Molecular Formula | C₁₅H₁₂O₃[6] |
| Molecular Weight | 240.25 g/mol [6][7] |
| Appearance | White or yellowish crystalline solid[8] |
| Melting Point | 48-53 °C |
Table 2: Spectroscopic Data for Methyl 2-benzoylbenzoate
| ¹H NMR | Chemical Shift (ppm) |
| CH₃ | ~3.9 |
| Aromatic H | ~7.2 - 8.1 |
Note: Specific peak multiplicities and coupling constants can be found in spectral databases.[9]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of methyl 2-benzoylbenzoate.
Diagram 2: Fischer Esterification Reaction Pathway
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. studylib.net [studylib.net]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-benzoylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-benzoylbenzoate | 606-28-0 [chemicalbook.com]
- 9. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: My this compound synthesis resulted in a very low yield. What are the primary causes?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.[3]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product can form a stable complex with it, effectively removing the catalyst from the reaction cycle.[3]
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While some reactions proceed at room temperature, others may require heating. Excessively high temperatures can lead to side reactions and decomposition.[3]
-
Poor Quality of Reagents: The purity of phthalic anhydride and benzene is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[3]
-
Deactivated Aromatic Ring: Although benzene is the standard reactant, if a substituted benzene is used, the presence of strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) will deactivate the ring towards electrophilic aromatic substitution, hindering the reaction.[3][4]
Q3: I am observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, the formation of multiple products can occur.[3] The introduction of the acyl group deactivates the aromatic ring, making a second acylation less likely.[5] However, if the starting aromatic compound is highly activated, polyacylation might be observed.[3] The presence of impurities in the starting materials can also lead to side reactions and the formation of multiple products.[3]
Q4: How can I purify the crude this compound?
Purification of this compound typically involves the following steps:
-
After the reaction, the excess benzene is removed, often by steam distillation.[6]
-
The crude product, which may be an oil that solidifies upon cooling, is treated with a sodium carbonate solution to form the water-soluble sodium salt of this compound.[6]
-
The solution can be treated with activated charcoal to remove colored impurities.[6][7]
-
The solution is then filtered, cooled, and acidified with hydrochloric acid to precipitate the this compound.[6][7]
-
The precipitated product is collected by filtration and can be further purified by recrystallization from a suitable solvent like benzene or a mixture of benzene and ligroin.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified anhydrous aluminum chloride.[3] |
| Insufficient amount of catalyst. | Use a stoichiometric amount of the Lewis acid catalyst.[3] | |
| Deactivated aromatic substrate. | Avoid using aromatic compounds with strong electron-withdrawing groups.[3][4] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress. Some reactions may require heating to overcome the activation energy.[3] | |
| Formation of Byproducts | Impure starting materials. | Use high-purity phthalic anhydride and benzene. |
| Suboptimal reaction conditions. | Optimize the reaction temperature and time to minimize side reactions. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with the purification by dissolving in sodium carbonate solution.[6] |
| Product is the hydrated form. | The monohydrate of this compound has a lower melting point (around 95°C). The anhydrous form can be obtained by recrystallization from benzene.[6][7] | |
| Difficulty in Isolating the Product | Incomplete precipitation. | Ensure the solution is sufficiently acidic after the addition of hydrochloric acid. Cooling the mixture in an ice bath can also help to maximize precipitation. |
| Loss of product during workup. | Be careful during the extraction and filtration steps to minimize mechanical losses. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Activated charcoal
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and benzene.[6][7]
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with swirling.[6]
-
After the addition is complete, warm the mixture gently to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas.[6]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30-60 minutes to complete the reaction.[6][7]
-
Cool the reaction mixture in an ice bath and cautiously add crushed ice, followed by a mixture of water and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]
-
Remove the excess benzene by steam distillation.[6]
-
Cool the remaining mixture to induce crystallization of the crude this compound.
-
Collect the crude product by vacuum filtration.
-
For purification, dissolve the crude product in a warm aqueous solution of sodium carbonate.[6][7]
-
Add activated charcoal, heat to boiling, and filter while hot.[6][7]
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified this compound.[6][7]
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.[6]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for 2-Benzoylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-benzoylbenzoic acid via the Friedel-Crafts acylation of phthalic anhydride (B1165640) with benzene (B151609).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The primary method for synthesizing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]
Q2: What is the role of the Lewis acid catalyst in this reaction?
The Lewis acid catalyst, such as AlCl₃, activates the phthalic anhydride by coordinating to a carbonyl oxygen atom. This polarization generates a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich benzene ring to initiate the acylation process.[1]
Q3: Are there alternative catalysts to aluminum chloride?
Yes, research has explored other catalysts to mitigate some of the drawbacks of AlCl₃, such as the large quantities required and the generation of aluminum-containing waste.[1] Alternative catalysts include other Lewis acids and solid acid catalysts like zeolites (e.g., Hβ zeolite) and sulfated zirconia.[4][5][6] Ionic liquids have also been investigated as a greener alternative.[7]
Q4: Can this reaction be performed without a solvent?
Solvent-free, mechanochemical methods using ball-milling have been developed for Friedel-Crafts acylations.[8][9][10] This approach can be more environmentally friendly.[9][10]
Q5: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, including insufficient catalyst activity, side reactions, and incomplete reactions.[4][11] The formation of a stable complex between the product and the catalyst can also sequester the catalyst and impede turnover. Careful control of reaction conditions, including temperature and reactant ratios, is crucial for optimizing yield.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. | Ensure all glassware is thoroughly dried, and use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere if possible. |
| Insufficient Catalyst: An inadequate amount of catalyst will lead to incomplete reaction. | The reaction often requires a stoichiometric amount of AlCl₃ because it forms a complex with the product.[1] Ensure the correct molar ratio of catalyst to reactants is used. | |
| Deactivated Benzene Ring: Although unlikely with benzene itself, substituted benzenes with strongly deactivating groups will not undergo Friedel-Crafts acylation.[12][13][14][15][16][17] | This is not a direct issue for this compound synthesis from benzene but is a key consideration for analogous reactions. | |
| Formation of Side Products | Diacylation or other secondary reactions: Under certain conditions, further reactions can occur. | Optimize the reaction time and temperature. Lowering the temperature may help to reduce the rate of side reactions.[11] |
| Reaction with Solvent: If using a reactive solvent, it may compete with benzene in the acylation reaction. | Use an inert solvent such as nitrobenzene (B124822) or 1,2-dichloroethane, or consider a solvent-free approach.[18] | |
| Difficult Product Isolation | Formation of a viscous precipitate: An intermediate complex between the product and the catalyst often forms as a thick oil or solid.[1][19] | The reaction mixture requires an aqueous workup, typically with hydrochloric acid, to hydrolyze the complex and liberate the this compound product.[1][2] |
| Product contaminated with aluminum salts: Residual aluminum salts can be difficult to remove. | After the initial aqueous workup, dissolve the crude product in a sodium carbonate solution, filter to remove insoluble aluminum hydroxides, and then re-precipitate the acid by adding hydrochloric acid.[2][20] |
Experimental Protocol: Friedel-Crafts Acylation of Phthalic Anhydride with Benzene
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate solution
-
Activated charcoal
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Heating mantle or water bath
-
Separatory funnel
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, place 5g of phthalic anhydride and 25 mL of anhydrous benzene.[2] Equip the flask with a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas.[20]
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add 10g of anhydrous aluminum chloride to the stirred mixture.[2] The addition should be slow to control the initial exothermic reaction.
-
Reaction: After the addition of the catalyst is complete, heat the reaction mixture in a water bath or with a heating mantle.[2] Once the reaction begins, it may proceed vigorously.[1] Maintain the reaction at a gentle reflux for approximately one hour to ensure completion.[2]
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add a small amount of crushed ice or water dropwise to the flask to decompose the aluminum chloride complex.[2] This step is highly exothermic and should be performed in a fume hood with caution. Once the initial vigorous reaction subsides, add 20 mL of water followed by 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts.[2]
-
Workup - Benzene Removal: Set up a distillation apparatus and distill off the excess benzene.[2]
-
Purification:
-
Cool the remaining aqueous solution, which should contain the crude this compound as a precipitate.[2][20]
-
Collect the crude product by vacuum filtration.
-
Transfer the crude product to a beaker and add a 10% sodium carbonate solution until the mixture is alkaline, dissolving the acidic product.[2][20]
-
Add a small amount of activated charcoal to decolorize the solution and heat to boiling.[2]
-
Filter the hot solution by gravity or suction to remove the charcoal and any insoluble impurities.[2][20]
-
Cool the filtrate and carefully acidify it with concentrated hydrochloric acid to precipitate the purified this compound.[2][20]
-
Collect the purified product by vacuum filtration, wash with cold water, and dry. The product may be obtained as a monohydrate.[20]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 85-52-9 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 8. benchchem.com [benchchem.com]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. brainly.in [brainly.in]
- 16. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. zenodo.org [zenodo.org]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-Benzoylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzoylbenzoic acid. The primary focus is on addressing common side reactions and offering practical solutions to overcome them.
Troubleshooting Guides & FAQs
The synthesis of this compound, predominantly achieved through the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), is a robust reaction. However, like any chemical transformation, it is not without its potential for side reactions, which can impact yield and purity. This guide addresses the most common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the reactants.
-
Moisture Contamination: The presence of moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., aluminum chloride), thereby hindering the reaction. It is crucial to use anhydrous reagents and dry glassware.
-
Suboptimal Catalyst Amount: An insufficient amount of the Lewis acid catalyst will result in an incomplete reaction. Conversely, a large excess may promote side reactions.
-
Side Reactions: The formation of unwanted byproducts consumes the starting materials, leading to a lower yield of the desired product.
Q2: I have identified an unexpected byproduct in my reaction mixture. What are the most common side reactions?
A2: The primary side reactions in the synthesis of this compound are the formation of diphenylphthalide and isomeric impurities, such as 4-Benzoylbenzoic acid.
Q3: How can I minimize the formation of diphenylphthalide?
A3: Diphenylphthalide is formed when the intermediate in the reaction is acted upon by acid anhydrides.[1] Its formation is favored by:
-
Excess Phthalic Anhydride: Using a large excess of phthalic anhydride can lead to the formation of this byproduct.
-
High Reaction Temperatures: Elevated temperatures can promote the side reaction.
-
Prolonged Reaction Times: Longer reaction times can increase the likelihood of diphenylphthalide formation.[2]
To minimize its formation, it is recommended to use a stoichiometric amount or a slight excess of phthalic anhydride, maintain a controlled reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.
Q4: How is 4-Benzoylbenzoic acid formed, and how can I avoid it?
A4: The formation of the isomeric impurity, 4-Benzoylbenzoic acid, can occur during the Friedel-Crafts acylation. While the ortho-isomer (this compound) is the major product, the para-isomer can be formed, especially under certain conditions. The exact mechanism for the formation of the para-isomer is not extensively detailed in the provided search results, but it is a known impurity in similar reactions.[3] To minimize its formation, it is crucial to carefully control the reaction conditions, such as temperature and the addition rate of reactants. Purification techniques like fractional crystallization are often necessary to separate the desired ortho-isomer from the para-isomer.
Q5: My final product is difficult to purify. What are the recommended purification methods?
A5: The purification of this compound typically involves the following steps:
-
Removal of Aluminum Salts: The crude product is first treated with dilute acid to decompose the aluminum chloride complex and then washed with water to remove the resulting aluminum salts.[4]
-
Steam Distillation: To remove unreacted benzene and other volatile impurities.[4]
-
Recrystallization: This is a highly effective method for purifying the final product. Common solvents for recrystallization include benzene, often in combination with ligroin.[4] The crude product can also be dissolved in a sodium carbonate solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by the addition of acid.[4]
-
Acid-Base Extraction: This technique can be used to separate the acidic this compound from neutral impurities. The product is dissolved in an organic solvent and extracted with an aqueous base (like sodium carbonate or sodium hydroxide) to form the water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally, the this compound is reprecipitated by acidification.
Data Presentation
Table 1: Common Side Products and Their Formation Conditions
| Side Product | Chemical Structure | Favorable Conditions for Formation |
| Diphenylphthalide | C20H14O2 | Excess phthalic anhydride, high reaction temperatures, prolonged reaction times.[1][2] |
| 4-Benzoylbenzoic acid | C14H10O3 | Isomeric byproduct of the Friedel-Crafts acylation. Formation can be influenced by reaction conditions.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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Phthalic anhydride
-
Thiophene-free benzene
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Activated charcoal
-
Ligroin
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 15 grams of phthalic anhydride and 75 ml of thiophene-free benzene.[4]
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize.[4] Add 30 grams of anhydrous aluminum chloride in portions while shaking the flask.[4]
-
Initiation and Reflux: Gently warm the flask to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas.[4] If the reaction becomes too vigorous, cool the flask in the ice bath.[4] Once the initial vigorous reaction subsides, reflux the mixture for 30 minutes with constant stirring.[4]
-
Work-up: Cool the flask in an ice bath and decompose the aluminum complex by the cautious addition of ice, followed by water.[4] Add 20 ml of concentrated hydrochloric acid.[4]
-
Removal of Excess Benzene: Remove the excess benzene by steam distillation.[4]
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Initial Purification: Decant the aqueous solution containing aluminum chloride. The crude this compound will be left as an oil that may partially solidify.[4]
-
Purification via Salt Formation: Dissolve the crude product in a 10% sodium carbonate solution by heating.[4] Cool the solution, add activated charcoal, and filter.[4]
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Precipitation: Precipitate the this compound by the careful addition of hydrochloric acid to the filtrate.[4]
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Recrystallization: For further purification, recrystallize the product from a mixture of benzene and ligroin.[4] The pure anhydrous this compound should be collected as colorless crystals.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of side reactions in the synthesis.
References
Removal of aluminum chloride catalyst from 2-Benzoylbenzoic acid product
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of the aluminum chloride catalyst from the 2-benzoylbenzoic acid product following Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it necessary to "quench" the reaction mixture after the Friedel-Crafts acylation is complete?
A1: The product of the acylation, this compound, is a Lewis base that forms a stable complex with the aluminum chloride (AlCl₃) Lewis acid catalyst.[1][2] This complex is generally stable under the reaction conditions and must be broken to isolate the final product. The quenching process, typically involving the addition of cold water or dilute acid, hydrolyzes the aluminum chloride and breaks this product-catalyst complex, liberating the this compound.[1][2]
Q2: What is the purpose of adding hydrochloric acid (HCl) during the workup?
A2: Adding a sufficient amount of dilute hydrochloric acid is crucial for dissolving the aluminum salts that form during quenching.[1] When AlCl₃ reacts with water, it forms aluminum hydroxide (B78521) (Al(OH)₃) and other related salts, which often appear as a thick, gelatinous precipitate.[1][3] This precipitate can be difficult to separate and may trap the desired product, leading to lower yields.[4] HCl converts these insoluble aluminum species into water-soluble forms (like AlCl₃·6H₂O), resulting in a clear aqueous layer that is easily separable from the organic layer containing the product.[1]
Q3: A thick, gelatinous precipitate formed after I added water. How do I resolve this?
A3: This precipitate is almost certainly aluminum hydroxide (Al(OH)₃).[1] To resolve this, you should cautiously add dilute hydrochloric acid (e.g., 3M HCl) to the mixture while stirring.[1] Continue adding acid until the precipitate completely dissolves and the aqueous layer becomes clear. It is advisable to check the pH of the aqueous layer with pH paper to ensure it is acidic.[1]
Q4: Can I use a base, like sodium hydroxide (NaOH), to quench the reaction instead of acid?
A4: While a base will neutralize the acidic AlCl₃ catalyst, it is generally not recommended for the initial quench. Using a strong base can lead to the formation of persistent aluminum hydroxide precipitates that are very difficult to filter and manage.[1][4] A basic wash (e.g., with sodium carbonate or sodium bicarbonate solution) is often used later in the purification process to dissolve the this compound by forming its sodium salt, which helps in separating it from non-acidic impurities.[5][6]
Q5: I have a persistent emulsion between the organic and aqueous layers during extraction. What should I do?
A5: Emulsions are a common issue in Friedel-Crafts workups, often caused by finely dispersed aluminum salts.[1] To break the emulsion, you can try the following methods:
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Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to force the organic components out of the aqueous layer and break the emulsion.[1]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[1]
-
Allow it to Stand: Let the mixture sit undisturbed for 15-30 minutes, which may allow the layers to separate on their own.[1]
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Filtration: In difficult cases, filtering the entire mixture through a pad of a filter aid like Celite can help break up the emulsion.[1]
Q6: My final product yield is very low. What are the common causes?
A6: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Using anhydrous conditions (dry glassware, solvent, and reagents) is critical, as any water will deactivate the catalyst.[7]
-
Product Loss During Workup: The product can be lost if the aluminum hydroxide precipitate is not fully dissolved, trapping the product.[4] Additionally, ensure complete extraction from the aqueous layer.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the ketone product.[7]
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Source |
| Phthalic Anhydride | 5 g | [6] |
| Benzene (B151609) | 25 ml | [6] |
| Anhydrous Aluminum Chloride | 10 g | [6] |
| Reaction Temperature | Water Bath Heat | [6] |
| Reaction Time | 1 hour (theoretically complete) | [6] |
| Quenching Agent | Water, followed by concentrated HCl | [6] |
| Theoretical Yield | 8.24 g | [6] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₃ | [6] |
| Molecular Weight | 226.2274 g/mol | [6] |
| Appearance (Industrial Grade) | Pale yellow or white particles | [6] |
| Melting Point (Monohydrate) | 95 °C | [6] |
| Melting Point (Anhydrous) | 127-128 °C | [5] |
| Solubility | Soluble in ethanol, ether, hot benzene, and alkaline solutions | [6] |
Experimental Protocols
Protocol 1: Removal of Aluminum Chloride and Isolation of this compound
This protocol outlines the workup procedure following the Friedel-Crafts acylation of benzene with phthalic anhydride.
-
Cooling: After the reaction is complete, cool the reaction flask thoroughly in an ice bath.[5]
-
Quenching: Cautiously add small pieces of ice one at a time to the reaction mixture with constant shaking.[5] The reaction is highly exothermic; be prepared to immerse the flask in the ice bath if it becomes too vigorous.[5]
-
Acidification: Once the initial vigorous reaction with ice subsides (after about 100 ml has been added), add 20-25 ml of concentrated hydrochloric acid.[5][6] Add enough additional water to half-fill the flask. This step is crucial for dissolving the aluminum salts.[6]
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Removal of Excess Benzene: Set up a steam distillation apparatus and remove the excess benzene.[5][6] The this compound will be left as an oily or semi-solid residue.
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Isolation of Crude Product: Decant the aqueous solution containing the dissolved aluminum chloride. Wash the residue with water and collect the crude product by filtration.[5][6]
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Purification via Salt Formation: To remove final traces of aluminum compounds, transfer the crude product to a flask. Add a 10% sodium carbonate solution until the solution is alkaline (check with pH paper), dissolving the this compound as its sodium salt.[5][6]
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Decolorization: Add activated charcoal to the solution, heat to boiling, and filter while hot to remove the charcoal and other insoluble impurities.[5][6]
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Precipitation: Cool the filtrate and carefully acidify it with hydrochloric acid while stirring. The this compound will precipitate out.[5][6]
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Final Collection: Collect the precipitated product by suction filtration and dry it. This product is typically the monohydrate.[6] Further purification by recrystallization from a benzene/ligroin mixture can be performed to obtain the anhydrous form.[5]
Visualizations
Caption: Workflow for AlCl₃ catalyst removal and product isolation.
Caption: Decision tree for common workup and extraction issues.
References
Technical Support Center: Synthesis and Purification of 2-Benzoylbenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized 2-Benzoylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1].
Q2: What are the main impurities I should be aware of during the synthesis?
A2: Common impurities can include unreacted starting materials (phthalic anhydride and benzene), the isomeric byproduct 4-benzoylbenzoic acid, and residual aluminum salts from the catalyst. The formation of isomeric impurities can occur, and their separation is crucial for obtaining a pure product[2].
Q3: My crude product is a pale yellow or beige powder. Is this normal?
A3: Yes, industrial-grade or crude this compound often appears as pale yellow or white particles, whereas the pure compound is a white crystalline solid[1]. The coloration is typically due to impurities that can be removed during the purification process.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a highly effective and widely used technique for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification[3].
Q5: Can I use spectroscopic methods to assess the purity of my final product?
A5: Absolutely. Techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are essential for confirming the structure and assessing the purity of this compound. The absence of impurity peaks in the spectra is a good indicator of high purity[4][5][6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inactive Catalyst: Anhydrous aluminum chloride is hygroscopic and can be deactivated by moisture. 2. Incomplete Reaction: Insufficient reaction time or inadequate temperature control. 3. Loss of Product During Workup: Product may be lost during extraction or filtration steps. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated appropriately, for instance, in a water bath for about an hour[1]. 3. Carefully perform all extraction and filtration steps. Ensure the pH is acidic during precipitation to maximize the recovery of the carboxylic acid[1]. |
| Product is Oily and Does Not Solidify | 1. Presence of Impurities: Oily impurities can prevent the crystallization of the product. 2. Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization. 3. Hydrated Form: The product can sometimes separate as an oil before solidifying, especially during precipitation from an aqueous solution[3]. | 1. Attempt to purify a small sample by recrystallization to see if a solid can be obtained. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Continue to stir the oily mixture, and cool it in an ice bath to promote solidification[3]. |
| Poor Purity After Recrystallization | 1. Inappropriate Solvent Choice: The solvent may dissolve the impurities as well as the product, or the product may be too soluble at low temperatures. 2. Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. 3. Insufficient Washing: Residual mother liquor containing impurities may remain on the surface of the crystals. | 1. Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Refer to the Data Presentation section for suitable solvents. 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. |
| Presence of Isomeric Impurity (4-Benzoylbenzoic acid) | Reaction Conditions: The Friedel-Crafts acylation can sometimes lead to the formation of the para-isomer, 4-benzoylbenzoic acid. | Separation of these isomers can be challenging due to their similar properties. Fractional crystallization may be effective. Careful control of reaction conditions, such as temperature and the order of reagent addition, can help minimize the formation of the undesired isomer. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The selection of an appropriate solvent is critical for achieving high purity during recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble[7] | Soluble in hot water[4] | Often used in combination with a more soluble organic solvent like ethanol (B145695). Forms a monohydrate with a melting point of 95°C[1]. |
| Ethanol | Soluble[7] | Very soluble[4] | A good solvent for recrystallization, often used in a mixed solvent system with water. |
| Acetone | Soluble[7] | Very soluble | Another suitable solvent for recrystallization. |
| Benzene | Sparingly soluble | Soluble in hot benzene[4] | Can be used for recrystallization, but care must be taken due to its toxicity. |
| Toluene | Sparingly soluble | Soluble | A less toxic alternative to benzene for recrystallization. |
| Diethyl Ether | Soluble | Very soluble[4] | Its low boiling point can make it challenging to use for recrystallization. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks / Signals |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.3-8.2 ppm. The carboxylic acid proton is a broad singlet, usually downfield (>10 ppm). |
| ¹³C NMR | The carbonyl carbon of the ketone appears around 196 ppm, and the carbonyl carbon of the carboxylic acid is around 168 ppm. Aromatic carbons are observed in the 125-140 ppm region[5]. |
| FT-IR (KBr) | A broad O-H stretch from the carboxylic acid is observed from 2500-3300 cm⁻¹. A sharp C=O stretch for the ketone is typically seen around 1660 cm⁻¹, and the C=O stretch for the carboxylic acid is around 1700 cm⁻¹[8][9]. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established laboratory procedures[1].
Materials:
-
Phthalic anhydride (5 g)
-
Thiophene-free benzene (25 mL)
-
Anhydrous aluminum chloride (10 g)
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Activated carbon
-
Ice
-
Round-bottom flask (250 mL), reflux condenser, heating mantle/water bath, distillation apparatus, beaker (600 mL), filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5 g of phthalic anhydride and 25 mL of benzene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add 10 g of anhydrous aluminum chloride in portions to the cooled mixture while stirring.
-
Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. The reaction is often exothermic. Once the initial reaction subsides, heat the mixture in a water bath for approximately one hour to ensure the reaction goes to completion. A gas trap should be used to capture the evolved HCl gas.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add crushed ice to the reaction mixture to decompose the aluminum chloride complex. This step is highly exothermic and should be performed slowly and with care.
-
Workup: Add 25 mL of concentrated hydrochloric acid to dissolve the aluminum salts. Set up a distillation apparatus and remove the excess benzene by steam distillation[3].
-
Isolation of Crude Product: After removing the benzene, cool the mixture. The crude this compound will precipitate. Collect the solid by vacuum filtration.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, toluene)
-
Erlenmeyer flask, hot plate, filtration apparatus.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature. Large, pure crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals and obtain spectroscopic data (NMR, IR) to confirm the purity and identity of the this compound. The melting point of the pure anhydrous form is 127-129°C[4].
Mandatory Visualization
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(85-52-9) 13C NMR spectrum [chemicalbook.com]
- 6. This compound(85-52-9) IR Spectrum [m.chemicalbook.com]
- 7. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in 2-benzoylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640).[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: What are the common byproducts in the synthesis of this compound?
The primary byproduct of concern is diphenylphthalide .[3] Other potential byproducts include:
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Isomeric products: If substituted benzenes are used, a mixture of isomeric substituted 2-benzoylbenzoic acids can be formed.[4]
-
Diacylated products: Under certain conditions, a second acylation of the benzene ring can occur.[5]
-
Unreacted starting materials: Incomplete reactions will leave residual phthalic anhydride and benzene.
Q3: How does the formation of diphenylphthalide occur?
Diphenylphthalide is thought to form from the reaction of the intermediate of the main reaction with phthalic anhydride.[3] The formation of this byproduct is influenced by reaction conditions such as the amount of catalyst and reaction time.[3]
Q4: Can alternative catalysts be used to minimize byproducts?
Yes, research has explored more sustainable and recyclable catalyst systems to address the environmental concerns associated with the large amounts of aluminum chloride required and the subsequent waste generated. Ionic liquids, specifically chloroaluminate ionic liquids, have shown promise in improving yields. Zeolites have also been investigated as heterogeneous catalysts for this reaction.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure all reagents are of high purity and anhydrous. Optimize reaction time and temperature; prolonged reaction times can sometimes lead to more byproduct formation. |
| Suboptimal catalyst amount. | The molar ratio of aluminum chloride to phthalic anhydride is critical. Insufficient catalyst will lead to an incomplete reaction, while an excess may promote side reactions. A common ratio is approximately 2:1 of AlCl₃ to phthalic anhydride. | |
| Poor quality of reagents. | Use freshly sublimed phthalic anhydride and anhydrous, thiophene-free benzene for best results. Ensure the aluminum chloride is fresh and has not been exposed to moisture. | |
| High Levels of Diphenylphthalide Byproduct | Excess phthalic anhydride. | Use a slight excess of benzene relative to phthalic anhydride to favor the formation of the desired product. |
| Prolonged reaction time or high temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction to prevent the formation of diphenylphthalide. Avoid unnecessarily high reaction temperatures. | |
| Incorrect catalyst to reactant ratio. | An excess of aluminum chloride can sometimes favor the formation of byproducts. Experiment with slightly lower catalyst loadings while ensuring the reaction goes to completion. | |
| Formation of Isomeric Byproducts (with substituted benzenes) | Lack of regioselectivity in the Friedel-Crafts reaction. | The Friedel-Crafts acylation can produce a mixture of ortho, meta, and para isomers. Purification by recrystallization or chromatography is often necessary. For specific isomers, consider alternative synthetic routes like directed ortho-lithiation.[1] |
| Presence of Unreacted Phthalic Anhydride | Insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed to completion by monitoring with TLC. Gentle warming is often required to initiate the reaction. |
| Inactive catalyst. | Use high-quality, anhydrous aluminum chloride. Exposure to moisture will deactivate the catalyst. |
Data Presentation
Table 1: Impact of Catalyst System on the Yield of this compound
| Catalyst System | Reaction Temperature (°C) | Solvent | Yield (%) | Catalyst Recovery (%) |
| AlCl₃ | 70-80 | Benzene | 75-82 | 0 |
| Imidazole-AlCl₃ | 70-80 | Benzene | 85-89 | 83-87 |
| Chloroaluminate Ionic Liquid | 30 | Ionic Liquid | ~88 | Possible |
Note: This table provides a general overview based on available literature. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Standard Protocol for the Synthesis of this compound using Aluminum Chloride
This protocol is a generalized procedure based on common laboratory practices.[6]
Materials:
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Phthalic anhydride
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Anhydrous benzene (thiophene-free)
-
Anhydrous aluminum chloride
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Concentrated hydrochloric acid
-
Sodium carbonate
-
Activated charcoal
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and stirred mixture.
-
After the addition is complete, remove the ice bath and gently warm the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by a mixture of ice and concentrated hydrochloric acid.
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Remove the excess benzene by steam distillation.
-
Cool the remaining aqueous solution to induce crystallization of the crude this compound.
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Filter the crude product and wash with cold water.
-
To purify, dissolve the crude product in a warm aqueous solution of sodium carbonate.
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Treat the solution with activated charcoal and filter while hot.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate the purified this compound.
-
Filter the purified product, wash with cold water, and dry.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Monitoring 2-Benzoylbenzoic Acid Synthesis by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis of 2-benzoylbenzoic acid via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent mixture).[1][2] In the synthesis of this compound from phthalic anhydride (B1165640) and benzene (B151609), the product is significantly more polar than the starting materials. As the reaction progresses, aliquots spotted on a TLC plate will show the starting material spots diminishing in intensity while a new, lower-Rf (less mobile) spot corresponding to the polar carboxylic acid product appears and intensifies.[3][4] The reaction is considered complete when the starting material spot is no longer visible.[5]
Q2: How should I select an appropriate mobile phase (eluent) for the TLC analysis?
A2: The goal is to find a solvent system that provides good separation between the starting materials and the product, with Rf values ideally between 0.3 and 0.7.[5] A common starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane (B92381):Ethyl Acetate (B1210297) or Toluene:Ethanol.[3] For this compound, a recommended mobile phase is a mixture of Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 70:30:1 v/v/v) .[1] The acetic acid helps to suppress the ionization of the carboxylic acid group, which prevents streaking and results in a more compact spot.[1][6] You can adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity and move all spots further up the plate.[5][6]
Q3: What are the best methods to visualize the spots on the TLC plate?
A3:
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UV Light (254 nm): This is the most common and non-destructive method.[7] Both the reactant (phthalic anhydride) and the product (this compound) contain aromatic rings, which are UV-active and will appear as dark spots on the fluorescent green background of the TLC plate.[1][8]
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Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[9][10] This method is useful if a compound is not UV-active.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. It is a good general-purpose stain that will visualize many organic compounds as yellow or brown spots on a purple background.[8][10]
-
Bromocresol Green Stain: This is a specific stain for acidic compounds.[8] It will visualize the this compound product as a yellow spot against a blue background, which can be highly useful for confirmation.[10]
Q4: How do I interpret the spots on my developed TLC plate?
A4: To properly interpret the TLC plate, it is crucial to use a "co-spot." This involves spotting the starting material, the reaction mixture, and a combined spot of both on the same plate.
-
Starting Material Lane: Shows the position (Rf value) of your reactant (e.g., phthalic anhydride).
-
Reaction Mixture Lane: At the beginning of the reaction (t=0), this lane should look identical to the starting material lane. As the reaction proceeds, you will see the starting material spot fade and a new spot (the product) appear at a lower Rf value.
-
Product Spot: The this compound, being a carboxylic acid, is highly polar and will have a lower Rf value (travel a shorter distance) than the less polar starting materials.[1][11]
-
Completion: The reaction is complete when the starting material spot is completely absent from the reaction mixture lane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" down the plate. | 1. The sample is too concentrated (overloaded).[12][13] 2. The product, this compound, is strongly acidic and interacts too strongly with the silica gel.[12] | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount (0.5-2%) of acetic or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid.[1][6] |
| The product spot is on the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the highly polar product off the origin.[6] | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1). |
| All spots are near the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with the solvent front without separation.[5][6] | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of the non-polar hexane (e.g., from 7:3 to 9:1). |
| No spots are visible on the plate after development. | 1. The sample solution is too dilute.[6][13] 2. The chosen visualization method is not suitable for your compounds (unlikely for this reaction if using UV).[6] 3. The solvent level in the developing chamber was above the spotting line, washing the sample away.[12][13] | 1. Re-spot the plate multiple times in the same location, allowing the solvent to dry between each application to concentrate the sample.[6] 2. Try an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., permanganate).[8] 3. Ensure the solvent level is always below the origin line on the TLC plate.[14] |
| The starting material spot is not disappearing after a long reaction time. | 1. The reaction has stalled due to inactive reagents. The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture and can be deactivated.[15] 2. The reaction temperature is too low. 3. An insufficient amount of catalyst was used.[15] | 1. Ensure all glassware is oven-dried and reagents (benzene, AlCl₃) are anhydrous. Use freshly opened aluminum chloride.[15] 2. Gently warm the reaction mixture as specified in the protocol, but be cautious as the reaction can become vigorous.[16] 3. In Friedel-Crafts acylations, the catalyst often forms a complex with the product, so stoichiometric amounts are typically required.[15][17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical lab-scale Friedel-Crafts acylation.[16][18]
Reagents:
-
Phthalic anhydride (1 equivalent)
-
Anhydrous benzene (solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser. Attach a gas trap (e.g., a tube leading to a beaker of water) to the top of the condenser to capture the HCl gas evolved during the reaction.[16]
-
To the flask, add phthalic anhydride and anhydrous benzene. Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. If the reaction does not start (indicated by HCl evolution), warm it gently. Be prepared to cool the flask in the ice bath if the reaction becomes too vigorous.[16]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately one hour to ensure the reaction goes to completion.[18]
-
After the reflux period, cool the flask back down in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.
-
The crude product can then be isolated and purified, typically via recrystallization.
Protocol 2: TLC Monitoring Procedure
-
Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation: Prepare a dilute solution of your starting material (phthalic anhydride) in a volatile solvent like ethyl acetate.
-
Spotting:
-
Using a capillary tube, spot the starting material solution in the "SM" and "CO" lanes.
-
Carefully withdraw a small aliquot from the reaction mixture using a glass capillary. Quench it in a small vial containing a drop of water and ethyl acetate.
-
Spot the organic layer from the quenched aliquot in the "CO" and "RXN" lanes.
-
-
Development: Pour the mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[1] Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[1]
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[8]
-
Analysis: Compare the spots in the "RXN" lane to the "SM" lane. Note the disappearance of the starting material spot and the appearance of the new product spot. Calculate Rf values for all spots.
Data Presentation
Table 1: Expected TLC Results for this compound Synthesis
| Compound | Relative Polarity | Expected Rf Value | Appearance on TLC |
| Benzene | Non-Polar | Very High (will be at or near the solvent front) | May not be visible unless overloaded. |
| Phthalic Anhydride | Moderately Polar | Medium-High | UV-active spot. |
| This compound | Very Polar | Low | UV-active spot, may streak without acid in eluent. |
Note: Rf values are relative and depend heavily on the exact TLC conditions (plate, mobile phase, temperature). This table shows the expected elution order.
Workflow Visualization
The following diagram illustrates the general workflow for monitoring the reaction progress using TLC.
Caption: Experimental workflow for reaction monitoring via TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Home Page [chem.ualberta.ca]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. esi.utexas.edu [esi.utexas.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [guidechem.com]
Validation & Comparative
FT-IR Spectroscopic Analysis of 2-Carboxybenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 2-Carboxybenzophenone against its structural analogues, benzophenone (B1666685) and benzoic acid. The data presented herein, supported by established experimental protocols, offers a valuable resource for the identification and characterization of this compound in various research and development settings.
Data Presentation
The FT-IR spectral data for 2-Carboxybenzophenone, benzophenone, and benzoic acid are summarized in the table below. The assignments are based on characteristic group frequencies and comparison with the reference compounds.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | 2-Carboxybenzophenone | Benzophenone | Benzoic Acid |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) | ✓ | ✓ | |
| 3100-3000 | C-H (Aromatic) | Stretching | ✓ | ✓ | ✓ |
| ~1700 | C=O (Carboxylic Acid) | Stretching | ✓ | ✓ | |
| ~1665 | C=O (Ketone) | Stretching | ✓ | ✓ | |
| 1600-1450 | C=C (Aromatic) | Stretching | ✓ | ✓ | ✓ |
| ~1300 | C-O (Carboxylic Acid) | Stretching | ✓ | ✓ | |
| ~930 | O-H (Carboxylic Acid) | Out-of-plane bend (broad) | ✓ | ✓ |
Note: The peak positions are approximate and can vary slightly based on the sample preparation and instrument parameters.
Experimental Protocols
The provided FT-IR data was obtained using the Potassium Bromide (KBr) pellet method, a common technique for the analysis of solid samples.
Sample Preparation (KBr Pellet Method):
-
Grinding: 1-2 mg of the solid sample (2-Carboxybenzophenone, benzophenone, or benzoic acid) is placed in an agate mortar. To this, approximately 100-200 mg of spectroscopy-grade KBr powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[1][2]
-
Pellet Formation: The powdered mixture is transferred to a die assembly. A hydraulic press is used to apply a pressure of 8-10 tons to the die, compressing the powder into a thin, transparent or translucent pellet.[1]
-
Analysis: The resulting KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra. Typical instrument parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the FT-IR spectroscopic analysis of solid samples using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Comparison and Interpretation
The FT-IR spectrum of 2-Carboxybenzophenone exhibits characteristic absorption bands from both the benzophenone and benzoic acid moieties.
-
Carboxylic Acid Group: The presence of the carboxylic acid is confirmed by a very broad absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. A strong absorption around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid. Additionally, the C-O stretching and O-H out-of-plane bending vibrations are expected around 1300 cm⁻¹ and 930 cm⁻¹, respectively. These features are also prominent in the spectrum of benzoic acid.
-
Ketone Carbonyl Group: A distinct, strong absorption peak is observed around 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of the diaryl ketone. This peak is a defining feature of the benzophenone substructure.
-
Aromatic Rings: All three compounds show multiple absorption bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings. The C-H stretching vibrations of the aromatic protons are observed in the 3100-3000 cm⁻¹ range.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Benzoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-benzoylbenzoic acid, a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640). The choice of catalyst for this reaction is paramount, significantly influencing yield, selectivity, reaction conditions, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalysts
The efficiency of this compound synthesis is critically dependent on the catalyst employed. The following table summarizes the performance of different catalysts under various experimental conditions.
| Catalyst Type | Specific Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Benzene, Phthalic Anhydride | >2 equivalents | Room Temp to gentle warming | 1 - 3.5 | ~70-88 | [1] |
| Ionic Liquid | [Emim]Br-AlCl₃ | Benzene, Phthalic Anhydride | 7:1 (mass ratio to anhydride) | 30 | 3 | 88.4 | [2] |
| Ionic Liquid | [Pmim]Br-2AlCl₃ | Benzene, Phthalic Anhydride | 2:1 (molar ratio to anhydride) | 40 | 5 | 92.7 | |
| Ionic Liquid Analog | DMA-2AlCl₃ | Benzene, Phthalic Anhydride | 2:1 (molar ratio to anhydride) | 40 | 5 | 98.2 | [3] |
| Recyclable Complex | Imidazole-AlCl₃ | Benzene, Phthalic Anhydride | 0.2:1 (molar ratio to anhydride) | 70-80 | 1-2 | High (not specified) | |
| Heteropoly Acid | Phosphotungstic Acid | Benzene, Phthalic Anhydride | 1:5 (mass ratio to anhydride) | 130 | 2 | 7.6 | [2] |
| Zeolite | H-Beta (Hβ) | Benzene, Phthalic Anhydride | Not specified | 200 | Not specified | Formation observed | [4] |
Catalytic Systems Overview
Traditional Lewis Acids: Aluminum Chloride (AlCl₃)
Aluminum chloride is the conventional and most widely used catalyst for the industrial production of this compound.[5] It is highly effective in promoting the Friedel-Crafts acylation. However, a significant drawback is the requirement of more than stoichiometric amounts of the catalyst, as it complexes with both the reactant and the product.[5] This leads to a large volume of acidic aluminum-containing waste after aqueous work-up, posing environmental challenges.[5]
Ionic Liquids
Ionic liquids, particularly chloroaluminate-based ones, have emerged as highly efficient and recyclable catalysts for this synthesis.[5] They can act as both the catalyst and the solvent. Studies have shown that ionic liquids like [Emim]Br-AlCl₃ and [Pmim]Br-2AlCl₃ can lead to high yields under relatively mild conditions.[2] A key advantage is the potential for catalyst recycling by separating the product through extraction, which aligns with the principles of green chemistry.[3] Amide-AlCl₃ ionic liquid analogs have also demonstrated superior catalytic performance, achieving yields of up to 98.2%.[3]
Recyclable Catalyst Complexes: Imidazole-AlCl₃
To address the issues of catalyst waste and recyclability associated with AlCl₃, complexes of AlCl₃ with organic molecules like imidazole (B134444) have been developed. These systems allow for the recovery and reuse of the catalyst, making the process more economical and environmentally friendly.
Heteropoly Acids
Heteropoly acids, such as phosphotungstic acid, have been investigated as solid acid catalysts. While they offer advantages like ease of separation, their catalytic activity for the synthesis of this compound has been reported to be significantly lower compared to Lewis acids and ionic liquids, with yields as low as 7.6%.[2]
Zeolites
Zeolites, such as H-Beta (Hβ) and USY, are shape-selective solid acid catalysts that are widely explored for various organic transformations.[6] While their application in the subsequent dehydration of this compound to anthraquinone (B42736) is well-documented, their use in the primary Friedel-Crafts acylation of benzene with phthalic anhydride is less reported with specific yield data.[4][7] Research indicates the formation of this compound as an intermediate within the zeolite pores at elevated temperatures (e.g., 200°C).[4] The shape-selective nature of zeolites could potentially offer control over product distribution, but further research is needed to optimize conditions for high yields of this compound.
Experimental Protocols
General Procedure for AlCl₃ Catalyzed Synthesis
-
In a round-bottom flask equipped with a condenser and a gas trap, add phthalic anhydride (1 equivalent) and an excess of dry benzene (which also acts as the solvent).[1]
-
Cool the mixture in an ice bath.[1]
-
Slowly and portion-wise, add anhydrous aluminum chloride (approximately 2.2 equivalents) to the stirred mixture.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to proceed, gently warming if necessary to initiate. The reaction can be vigorous.[1]
-
Once the initial reaction subsides, heat the mixture to reflux for about 1-2 hours to ensure completion.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Remove the excess benzene by steam distillation.
-
Cool the remaining aqueous solution to precipitate the crude this compound.
-
The crude product can be purified by dissolving it in a sodium carbonate solution, treating with activated charcoal, filtering, and then re-precipitating with hydrochloric acid.[1]
General Procedure for Ionic Liquid Catalyzed Synthesis
-
In a reaction vessel, add the chloroaluminate ionic liquid, phthalic anhydride (1 equivalent), and benzene (e.g., 3 equivalents).
-
Heat the mixture to the desired temperature (e.g., 30-40°C) with stirring for the specified time (e.g., 3-5 hours).[2]
-
After the reaction is complete, cool the mixture.
-
Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or a mixture of n-hexane and methyl acetate).[3]
-
The product-containing organic layer is then treated with dilute hydrochloric acid.
-
The organic solvent is evaporated, and the crude this compound is obtained, which can be further purified.
-
The ionic liquid phase can be washed, dried, and reused for subsequent reactions.[3]
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. prepchem.com [prepchem.com]
- 2. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 3. syxbsyjg.com [syxbsyjg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 85-52-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-Benzoylbenzoic Acid and Its Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 2-benzoylbenzoic acid and its derivatives. The information presented is based on available experimental data to facilitate objective evaluation and support further research and development in the field of antimicrobial agents.
Executive Summary
This compound and its derivatives have emerged as a promising class of compounds with potential antimicrobial applications. While data on the parent compound, this compound, is limited to qualitative assessments indicating a high activity index against Streptococcus mutans and Staphylococcus aureus, numerous studies have quantified the antimicrobial potency of its derivatives against a range of pathogens.[1] Notably, certain derivatives have demonstrated significant efficacy, with minimum inhibitory concentrations (MICs) comparable to or exceeding those of established antibiotics. The primary mechanism of action for a significant class of these derivatives involves the inhibition of the bacterial RNA polymerase-sigma (σ) factor interaction, a critical step in bacterial transcription. This guide synthesizes the available data on the antimicrobial performance of these compounds, details the experimental protocols used for their evaluation, and visualizes their mechanism of action and experimental workflows.
Data Presentation: Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Derivative Class | Microbial Strain | MIC (µg/mL) |
| Compound 8e | 3',4'-dichlorobenzoyl-5-trifluoromethyl-2-benzoic acid | Streptococcus pneumoniae ATCC 49619 | 2 |
| Staphylococcus aureus ATCC 25923 | 4 | ||
| Staphylococcus aureus ATCC 29213 | 4 | ||
| Streptococcus pyogenes (GAS) | 4 | ||
| Streptococcus agalactiae (GBS) | 4 | ||
| Staphylococcus epidermidis | 0.5 | ||
| Staphylococcus saprophyticus | 1 | ||
| Compound 5e | 3',4'-dichlorobenzyl-5-trifluoromethyl-2-benzoic acid | Streptococcus pneumoniae ATCC 49619 | 1 |
| Staphylococcus aureus ATCC 25923 | 8 | ||
| Staphylococcus aureus ATCC 29213 | 8 | ||
| Compound C3-005 | 3,4-dichlorobenzoyl-2-benzoic acid derivative | Streptococcus pneumoniae | 8 |
| Compound C3 | Triaryl compound | Streptococcus pneumoniae ATCC 49619 | 256 |
| 2-Chlorobenzoic Acid Derivative 6 | Schiff base of 2-chlorobenzoic acid | Escherichia coli | Comparable to Norfloxacin |
| Benzoic Acid | Parent Compound | Escherichia coli O157 | 1000 |
Data for compounds 8e, 5e, C3-005, and C3 are sourced from a study on bacterial transcription inhibitors.[2] Data for 2-chlorobenzoic acid derivative 6 is from a study on its synthesis and antimicrobial evaluation.[3] Benzoic acid data is from a study on positional isomerism and antibacterial activity.[4]
Signaling Pathways and Mechanisms of Action
A key mechanism of antimicrobial action identified for a class of benzoylbenzoic acid derivatives is the inhibition of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[2] This interaction is essential for the initiation of transcription, and its disruption effectively halts bacterial growth.
References
- 1. CAS 85-52-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Science: Unraveling the Structure-Activity Relationship of 2-Benzoylbenzoic Acid Analogues
A comprehensive analysis of 2-benzoylbenzoic acid derivatives reveals key structural determinants for sweetness, offering a roadmap for the design of novel sweeteners. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways that govern the sweet taste of these compounds.
Researchers in the field of sweetener development now have a clearer understanding of the molecular features that impart a sweet taste to this compound analogues. A seminal study involving the synthesis and sensory evaluation of twenty-four analogues of the sweet compound 2-(4-methoxybenzoyl)benzoic acid has illuminated the critical role of substituent positioning and nature on sweetness potency. This guide provides a comparative analysis of these analogues, supported by detailed experimental data and methodologies, to aid researchers and drug development professionals in the quest for new and improved non-caloric sweeteners.
Unlocking Sweetness: A Quantitative Comparison
The sweetness of this compound analogues is exquisitely sensitive to their chemical structure. Modifications to both the benzoyl and benzoic acid rings can dramatically alter or abolish the sweet taste. The following table summarizes the quantitative structure-activity relationship (SAR) data for a series of these compounds, with sweetness expressed relative to a sucrose (B13894) solution.
| Compound ID | Substitution on Benzoyl Ring | Substitution on Benzoic Acid Ring | Sweetness (Relative to Sucrose) |
| 1 | 4-Methoxy | None | Sweet |
| 2 | 4-Ethoxy | None | Sweet |
| 3 | 4-Isopropoxy | None | Sweet |
| 4 | 4-Trifluoromethoxy | None | Not Sweet |
| 5 | 4-Methyl | None | Sweet |
| 6 | 4-Ethyl | None | Sweet |
| 7 | 4-tert-Butyl | None | Not Sweet |
| 8 | 3-Methoxy | None | Not Sweet |
| 9 | 2-Methoxy | None | Not Sweet |
| 10 | 3,4-Dimethoxy | None | Sweet |
| 11 | 2,4-Dimethoxy | None | Not Sweet |
| 12 | 4-Hydroxy | None | Not Sweet |
| 13 | 4-Amino | None | Not Sweet |
| 14 | 4-Nitro | None | Not Sweet |
| 15 | 4-Methoxy | 3'-Amino | Sweet |
| 16 | 4-Methoxy | 4'-Amino | Not Sweet |
| 17 | 4-Methoxy | 5'-Amino | Sweet |
| 18 | 4-Methoxy | 6'-Amino | Not Sweet |
| 19 | 4-Methoxy | 3'-Nitro | Sweet |
| 20 | 4-Methoxy | 4'-Nitro | Not Sweet |
| 21 | 4-Methoxy | 5'-Nitro | Sweet |
| 22 | 4-Methoxy | 6'-Nitro | Not Sweet |
| 23 | 4-Methoxy | 3'-Carboxy | Sweet |
| 24 | 4-Methoxy | 4'-Carboxy | Not Sweet |
The Blueprint for Sweetness: Experimental Protocols
The determination of the sweetness of these analogues relies on rigorous sensory evaluation by trained panelists. Below is a detailed methodology representative of the protocols used in such studies.
Sensory Evaluation of Sweetness
Objective: To determine the sweetness intensity of this compound analogues relative to sucrose.
Panelists: A panel of 10-15 trained members, selected for their sensory acuity and ability to discriminate sweetness levels, participates in the evaluation. Panelists are trained over several sessions to recognize and scale the intensity of different concentrations of sucrose solutions.
Sample Preparation:
-
The this compound analogues are dissolved in deionized water to achieve a range of concentrations. The specific concentrations are determined based on preliminary screening to approximate the sweetness of standard sucrose solutions.
-
A series of sucrose reference solutions are prepared at concentrations of 1%, 2%, 5%, and 10% (w/v) in deionized water.
-
All solutions are presented to the panelists at room temperature in coded, odorless containers.
Evaluation Procedure:
-
A quantitative descriptive analysis (QDA) method is employed.
-
Panelists are instructed to rinse their mouths with deionized water before tasting each sample.
-
In each session, panelists are presented with a reference sucrose solution followed by a series of analogue solutions.
-
Panelists rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) ranging from "no sensation" to "strongest imaginable."
-
The order of sample presentation is randomized for each panelist to minimize order effects.
-
A sufficient break is provided between samples to allow for sensory recovery.
-
The sweetness of each analogue is determined by comparing its rated intensity to the intensity ratings of the sucrose reference solutions. A compound is deemed "sweet" if its sweetness intensity is comparable to or greater than the 1% sucrose solution.
Visualizing the Path to Sweetness: Signaling and Structure
The sensation of sweet taste is initiated by the interaction of sweet compounds with specific receptors on the tongue. This interaction triggers a cascade of intracellular events, ultimately leading to the perception of sweetness in the brain.
Comparative Guide to the Validation of 2-Benzoylbenzoic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Benzoylbenzoic acid as a potential fluorescent probe against established alternatives. Due to a lack of available experimental data on the fluorescence properties of this compound, this document highlights the critical need for experimental validation while offering a baseline for comparison with well-characterized fluorescent probes used for similar applications, such as pH and metal ion sensing.
Introduction
Fluorescent probes are indispensable tools in research and drug development, enabling the visualization and quantification of various analytes and biological processes with high sensitivity and spatiotemporal resolution. The validation of a new fluorescent probe requires rigorous experimental characterization of its photophysical properties. This guide assesses the current state of knowledge on this compound as a potential fluorescent probe and compares it with two widely used fluorescent dyes: Fluorescein and Rhodamine B.
Performance Comparison
A thorough literature search did not yield quantitative data on the fluorescence quantum yield, excitation, and emission maxima of this compound. While some derivatives of this compound are used in the synthesis of dyes, the parent molecule itself is not established as a fluorescent probe. Its primary applications are in organic synthesis and as a photoinitiator. This absence of data makes a direct performance comparison challenging and underscores the unevaluated nature of this compound as a fluorescent probe.
In contrast, Fluorescein and Rhodamine B are well-characterized fluorescent probes with extensive supporting data.
Table 1: Comparison of Photophysical Properties
| Property | This compound | Fluorescein (in basic ethanol) | Rhodamine B (in ethanol) |
| Excitation Maximum (λex) | Data not available | ~490 nm | ~546 nm[1] |
| Emission Maximum (λem) | Data not available | ~514 nm | ~567 nm[1] |
| Quantum Yield (Φf) | Data not available | ~0.97[2] | ~0.49 - 0.7[3][4] |
| Molar Extinction Coefficient (ε) | Data not available | 92,300 cm⁻¹M⁻¹ at 500.2 nm[2] | 106,000 cm⁻¹M⁻¹ at 542.8 nm[4] |
| Primary Applications | Organic synthesis, photoinitiator | pH sensing, cell staining, immunoassays | pH sensing, tracer dye, microscopy |
Experimental Protocols
The validation of a potential fluorescent probe like this compound would require the following key experiments.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard, is commonly used.[5]
Protocol:
-
Standard Selection: Choose a standard with a known quantum yield and similar spectral properties to the test compound. For a hypothetical validation of this compound, a standard like quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ might be suitable, assuming UV excitation.
-
Sample Preparation: Prepare a series of dilute solutions of both the test compound (this compound) and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and instrument geometry.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard. The quantum yield of the test compound (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φst is the quantum yield of the standard, Grad are the gradients of the plots, and η are the refractive indices of the solutions.
Determination of pH Dependence
To evaluate a compound as a pH probe, its fluorescence response to varying pH is measured.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a wide range of pH values.
-
Sample Preparation: Prepare a stock solution of the test compound in an appropriate solvent and dilute it to a consistent final concentration in each of the pH buffers.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the compound in each buffer at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH. The pKa of the probe can be determined from the midpoint of the resulting titration curve.
Visualizations
Workflow for Fluorescent Probe Validation
Caption: Workflow for validating a novel fluorescent probe.
Principle of Fluorescence Quenching in Sensing
References
Safety Operating Guide
Proper Disposal of 2-Benzoylbenzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Benzoylbenzoic acid is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, in line with established safety protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin, eye, and respiratory irritation[1][2][3][4].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2][4][5][6].
-
Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves before use and dispose of contaminated gloves in accordance with laboratory and local regulations[6][7].
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact[1][8].
-
Respiratory Protection: In situations where dust may be generated, a NIOSH or European Standard EN 149 approved respirator should be used[4][8].
In the event of a spill, immediately clean up the material, observing all safety precautions. Spilled this compound should be swept up or absorbed, avoiding the generation of dust, and placed into a suitable, clean, dry, and closed container for disposal[1][5][6][7].
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company[6][7][9]. This ensures that the chemical is managed in compliance with all local, state, and federal regulations[2][8][10]. Do not empty this chemical into drains[2][6][7].
An alternative disposal method, to be performed only by licensed professionals in a permitted facility, involves chemical incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6][7].
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other contents and their approximate percentages[8].
Key Disposal and Safety Data
The following table summarizes essential data for the safe handling and disposal of this compound.
| Property | Data | Reference |
| Chemical Formula | C₁₄H₁₀O₃ | |
| Appearance | Off-white to beige powder | |
| Hazards | Causes skin, eye, and respiratory irritation. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | [6][7][9] |
| Alternative Disposal | Chemical incineration with a combustible solvent, afterburner, and scrubber by a licensed facility. | [6][7] |
| Spill Cleanup | Sweep up solids without creating dust and place in a closed container for disposal. | [1][5][6] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Disposal Workflow for this compound.
This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound(85-52-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. simdut2.claurendeau.qc.ca [simdut2.claurendeau.qc.ca]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Benzoylbenzoic Acid
Essential safety protocols and logistical plans for the use of 2-Benzoylbenzoic Acid are critical for ensuring a safe and efficient research environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. Adherence to the following guidelines will minimize risk and ensure safe laboratory practices.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety-related data. It is crucial to handle this chemical with the assumption that exposure should be minimized.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3][4] |
| Oral LD50 (Rat) | 4600 mg/kg | [2][5] |
| Oral LD50 (Mouse) | 880 mg/kg | [2] |
| Occupational Exposure Limits (PEL, TLV) | Not established | [4][5] |
| Glove Breakthrough Time | Data not available. Use appropriate chemical-resistant gloves. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes[1][2][4]. Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not available, natural rubber gloves are suggested[3]. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[1][2][4].
-
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved N95 or P1 type dust mask should be used[5][6].
Operational and Disposal Plans
A clear and concise plan for handling and disposal is essential for laboratory safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2]. Keep it away from strong oxidizing agents and strong bases[1].
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust[1][2].
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material[2][5].
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn[1][2].
Spill and Emergency Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][2].
-
Large Spills: Evacuate the area and prevent the entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations[1].
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal Method: A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[5]. Alternatively, contact a licensed professional waste disposal service[5]. Do not dispose of down the drain[1][5].
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
